molecular formula C11H9Cl2FN4 B3420437 (5R)-BW-4030W92 CAS No. 189013-61-4

(5R)-BW-4030W92

カタログ番号: B3420437
CAS番号: 189013-61-4
分子量: 287.12 g/mol
InChIキー: GKBLWFDYSYTVEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(5R)-BW-4030W92 is a useful research compound. Its molecular formula is C11H9Cl2FN4 and its molecular weight is 287.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)- is 286.0188299 g/mol and the complexity rating of the compound is 284. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(2,3-dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBLWFDYSYTVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130801-33-1, 189013-61-4
Record name BW-4030W92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130801331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4030W92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189013614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW-4030W92, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF75439HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BW-4030W92, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EO6RMY8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

General Mechanism of Action for Adenosine A1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature and chemical databases reveals no specific information for a compound designated as "(5R)-BW-4030W92". This designation does not correspond to a recognized chemical entity for which a mechanism of action, quantitative data, or experimental protocols have been published.

It is possible that "this compound" may be an internal, preclinical, or otherwise undisclosed compound code that has not yet entered the public domain. As a result, the core requirements of this request—to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, and create visualizations for its mechanism of action—cannot be fulfilled at this time.

The broader topic of adenosine A1 receptor agonists, however, is well-documented. These compounds are known to exert their effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor. This activation initiates a cascade of intracellular signaling events.

Activation of the adenosine A1 receptor, a member of the G protein-coupled receptor family, typically leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Signaling Pathway Overview

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Adenosine A1 Receptor Agonist Agonist->A1R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: Generalized signaling pathway for Adenosine A1 receptor agonists.

This inhibition of cAMP production leads to various downstream effects, depending on the cell type. For instance, in the central nervous system, it can lead to neuronal hyperpolarization and a decrease in neurotransmitter release. In cardiac tissue, it can result in a decreased heart rate.

Without specific data for "this compound," a more detailed and quantitative analysis is not possible. Researchers and professionals interested in this specific compound are encouraged to consult any internal documentation or contact the originating institution for further information.

An In-depth Technical Guide to (5R)-BW-4030W92 as a Tachykinin NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and patent databases, no publicly available information was found for the compound designated as "(5R)-BW-4030W92." This includes its chemical structure, quantitative biological data, and specific experimental protocols. The designation may refer to an internal development code of a pharmaceutical company that was not publicly disclosed, or research may have been discontinued before publication.

Consequently, this guide will provide a comprehensive overview of the tachykinin NK1 receptor and the general principles of its antagonism, using established examples from the field. This will serve as a foundational resource for researchers, scientists, and drug development professionals interested in this therapeutic target. The experimental protocols and data presented are representative of those used to characterize NK1 receptor antagonists.

Introduction to the Tachykinin NK1 Receptor and its Ligands

The tachykinin neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[1][2] It is the primary receptor for the neuropeptide Substance P (SP), the most potent endogenous tachykinin.[1][2] The SP/NK1R system is widely distributed throughout the central and peripheral nervous systems and is implicated in pain transmission, inflammation, emesis (nausea and vomiting), and mood disorders.[1][2][3]

NK1 receptor antagonists are a class of drugs that block the action of Substance P at the NK1 receptor, thereby inhibiting its downstream signaling.[4][5] This mechanism of action has led to the successful development of antiemetic drugs, such as aprepitant, for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5][6]

The Tachykinin NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. As a GPCR, the NK1 receptor is coupled to heterotrimeric G-proteins, primarily of the Gαq/11 family.[7] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of its associated G-protein.

The activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC).

Furthermore, the NK1 receptor can also couple to other G-proteins, leading to the activation of additional signaling pathways, including the stimulation of adenylyl cyclase (AC) to produce cyclic AMP (cAMP) and the activation of phospholipase A2 (PLA2) to generate arachidonic acid.[1] These signaling pathways ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Antagonist This compound (Antagonist) Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Simplified NK1 Receptor Signaling Pathway.

Quantitative Data for Representative NK1 Receptor Antagonists

The following table summarizes key quantitative data for well-characterized NK1 receptor antagonists. This data is typically generated through a series of in vitro and in vivo experiments to determine the potency, selectivity, and efficacy of a compound.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Selectivity (vs. NK2/NK3)Reference
Aprepitant 0.1 - 0.20.5 - 1.0>1000-fold[6]
Casopitant 0.230.9>1000-fold[3]
Netupitant 0.951.3>1000-fold
Rolapitant 0.661.0>1000-fold[6]

Note: The values presented are approximations derived from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols for Characterizing NK1 Receptor Antagonists

The characterization of a novel NK1 receptor antagonist involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Objective: To measure the ability of a compound to displace a radiolabeled ligand from the NK1 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-Substance P or a suitable radiolabeled antagonist.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known unlabeled NK1 receptor ligand (e.g., unlabeled Substance P or aprepitant).

  • Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare NK1R-expressing cell membranes D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand ([³H]-SP) B->D C Prepare test compound (serial dilutions) C->D E Rapid filtration to separate bound/free D->E F Wash filters E->F G Scintillation counting F->G H Calculate specific binding G->H I Determine IC50 H->I J Calculate Ki I->J

Caption: Workflow for a Radioligand Binding Assay.
Functional Assay (Calcium Mobilization)

This assay measures the functional potency (IC50) of an antagonist by assessing its ability to inhibit agonist-induced cellular responses.

Objective: To determine the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist (e.g., Substance P).

Materials:

  • Cells stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Substance P (agonist).

  • Test compound (antagonist) at various concentrations.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a microplate and load them with the calcium-sensitive dye.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a specific period.

  • Add Substance P (agonist) to stimulate the cells.

  • Immediately measure the change in fluorescence intensity over time using the fluorescence plate reader.

  • Construct dose-response curves for the antagonist's inhibition of the agonist-induced calcium signal.

  • Determine the IC50 value from the dose-response curve using non-linear regression.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Plate NK1R-expressing cells B Load cells with calcium-sensitive dye A->B C Pre-incubate with antagonist B->C D Stimulate with agonist (Substance P) C->D E Measure fluorescence change D->E F Construct dose-response curves E->F G Determine IC50 F->G

References

(5R)-BW-4030W92 and the NK1 Receptor: A Technical Overview of Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the selective non-peptide antagonist, (5R)-BW-4030W92, with the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, antagonists of the NK1 receptor are of significant interest in drug development. This document summarizes the available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

Extensive literature searches did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for the compound explicitly identified as this compound. The available research primarily focuses on other well-characterized NK1 receptor antagonists. For comparative purposes, the binding affinities of selected non-peptide NK1 receptor antagonists are presented in the table below. This data provides a frame of reference for the expected potency of compounds targeting the NK1 receptor.

CompoundRadioligandPreparationKi (nM)IC50 (nM)Reference
L-703,606[125I]Tyr8-Substance PHuman NK1 receptor expressed in CHO cells-2[1]
RP 67580[3H]Substance PRat brain NK1 receptor expressed in CHO cells--[2]
CP-96,345[3H]Substance PHuman IM-9 cellsPotent displacer-[3]
L-742,694[125I]Substance PHuman tachykinin NK1 receptor0.037 (Kd)-[4]

Experimental Protocols: Radioligand Binding Assay for NK1 Receptor

The following protocol outlines a standard in vitro radioligand binding assay used to determine the affinity of a test compound, such as this compound, for the NK1 receptor. This method is based on the competitive displacement of a radiolabeled ligand by the unlabeled test compound.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., Chinese Hamster Ovary (CHO) cells or Human embryonic kidney (HEK) 293 cells).

  • Radioligand: A high-affinity radiolabeled NK1 receptor ligand, typically [3H]Substance P or a radioiodinated antagonist like [125I]L-703,606.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.02% bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin, chymostatin, leupeptin).

  • Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., 1 µM Substance P or a potent antagonist) to determine the level of non-specific binding of the radioligand.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold.

  • Liquid Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the NK1 receptor on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Plate Preparation: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • Test compound at various concentrations (for competition curve) or buffer (for total binding).

    • Non-specific binding control (in designated wells).

    • Radioligand at a concentration close to its Kd value.

    • Cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand) and the binding in the presence of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NK1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated upon the binding of an agonist, such as Substance P, to the NK1 receptor. As a Gq/11-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, leading to various cellular responses.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca->CellularResponse PKC->CellularResponse SP Substance P (Agonist) SP->NK1R Binds & Activates Antagonist This compound (Antagonist) Antagonist->NK1R Binds & Blocks

NK1 Receptor Signaling Pathway.
Experimental Workflow for NK1 Receptor Binding Assay

The diagram below outlines the sequential steps involved in a typical radioligand binding assay to determine the binding affinity of a compound for the NK1 receptor.

Binding_Assay_Workflow Start Start Preparation 1. Prepare Reagents - NK1 Receptor Membranes - Radioligand - Test Compound Dilutions - Buffers Start->Preparation Incubation 2. Set up Assay Plate & Incubate - Total Binding - Non-specific Binding - Test Compound Wells Preparation->Incubation Filtration 3. Terminate Reaction by Filtration Separate bound from unbound radioligand Incubation->Filtration Washing 4. Wash Filters Remove non-specifically bound radioligand Filtration->Washing Counting 5. Measure Radioactivity Liquid Scintillation Counting Washing->Counting Analysis 6. Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC50 & Ki Counting->Analysis End End Analysis->End

Experimental Workflow for Binding Assay.

References

Unable to Identify Downstream Signaling for (5R)-BW-4030W92

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound "(5R)-BW-4030W92" has yielded no specific information regarding its biological target, mechanism of action, or its downstream signaling pathways. This suggests that "this compound" may be an internal research code, a compound that was not advanced into publicly documented development, or the identifier may be inaccurate.

The search results did, however, frequently associate similar compound nomenclature with the broader class of adenosine deaminase (ADA) inhibitors .[1][2][3][4][5] Adenosine deaminase is a critical enzyme in purine metabolism that converts adenosine to inosine, thereby regulating the levels of adenosine and its signaling.[1][5] Inhibition of ADA leads to an accumulation of adenosine, which then activates various downstream signaling pathways through its receptors.

Given the lack of specific data for "this compound," it is not possible to provide the requested in-depth technical guide, data tables, or signaling diagrams for this particular compound.

As an alternative, a comprehensive guide on the well-documented downstream signaling pathways affected by adenosine deaminase inhibitors can be provided. This would include:

  • An overview of adenosine signaling.

  • The role of adenosine receptors (A1, A2A, A2B, A3) in mediating downstream effects.

  • Key signaling cascades, such as the cAMP/PKA and MAPK/ERK pathways, that are modulated by adenosine.

  • Quantitative data from studies on known ADA inhibitors.

  • Detailed experimental protocols used to elucidate these pathways.

  • Graphviz diagrams illustrating the core signaling cascades.

Please advise if you would like to proceed with this alternative topic.

References

(5R)-BW-4030W92 role in substance P mediation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals a significant information gap regarding the specific compound "(5R)-BW-4030W92" in the context of substance P mediation. While extensive research exists on the broader class of tachykinin NK2 receptor antagonists and their role in modulating the effects of tachykinin neuropeptides, including substance P, specific data pertaining to "this compound" is not present in the public domain.

The Tachykinin Family and Their Receptors

Substance P is a well-characterized neuropeptide belonging to the tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB).[1] These neuropeptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. Substance P exhibits the highest affinity for the NK1 receptor.[2] While it can bind to NK2 and NK3 receptors, it does so with lower affinity. The NK2 receptor, the primary focus of this inquiry, is predominantly activated by NKA.[3]

Tachykinin NK2 receptors are primarily located in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts.[4] Their activation is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[5][6] Consequently, antagonists of the NK2 receptor have been a subject of interest for therapeutic intervention in conditions such as asthma, irritable bowel syndrome, and urological disorders.[4][6]

The Role of NK2 Receptor Antagonists

NK2 receptor antagonists function by competitively binding to the NK2 receptor, thereby preventing its activation by endogenous tachykinins like NKA. This blockade can mitigate the downstream signaling cascades initiated by receptor activation. The development of small molecule antagonists for the NK2 receptor has been an active area of pharmaceutical research.[4] These antagonists are being investigated for their potential to reduce intestinal hypermotility and inflammation, making them promising candidates for treating conditions like irritable bowel syndrome.[5][6] For instance, the selective NK2 antagonist nepadutant (MEN 11420) has been shown to effectively antagonize the motility-stimulating effects of NKA in human small intestine.[7]

Lack of Specific Data for this compound

Despite a thorough search for "this compound," no peer-reviewed articles, patents, or other scientific documents detailing its synthesis, pharmacological properties, or mechanism of action in relation to substance P or the NK2 receptor could be identified. This suggests that "this compound" may be an internal compound designation that has not been publicly disclosed, a compound that was discontinued in early-stage research, or a potential misnomer.

Without access to specific experimental data for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams. The general signaling pathway for tachykinin NK2 receptors is understood to involve G-protein coupling, but the specific nuances of modulation by an unknown antagonist cannot be detailed.[3]

References

In Vitro Characterization of (5R)-BW-4030W92: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the in vitro characterization, biological target, or mechanism of action of the compound designated as (5R)-BW-4030W92 could be identified.

The designation "BW" likely indicates that the compound originated from the research and development pipeline of the former pharmaceutical company Burroughs Wellcome. Pharmaceutical companies often use internal code names to identify compounds during preclinical development. These designations are typically used before a compound is given a generic or brand name, and often the associated research data is not released into the public domain, especially if the compound does not advance to later stages of clinical development.

Extensive searches were conducted using various permutations of the compound name, including "this compound", "BW-4030W92", and broader searches for "Wellcome BW series compounds" across multiple scientific search engines and databases. These efforts did not yield any publications, patents, or other documents that specifically mention or characterize this compound.

Without foundational information on the biological target of this compound, it is not possible to provide the requested in-depth technical guide, which would include:

  • Quantitative Data Presentation: Summaries of binding affinities, functional assay results (e.g., EC50, IC50 values), or other quantitative measures of in vitro activity.

  • Experimental Protocols: Detailed methodologies for key experiments such as receptor binding assays, enzyme inhibition assays, cell-based functional assays, or channel-rhodopsin assays.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action or the experimental procedures used for its characterization.

The absence of any public information on this compound prevents the creation of the requested technical guide. The data and experimental details associated with this compound appear to be proprietary and have not been disclosed by the originating institution. For researchers, scientists, and drug development professionals interested in this specific compound, the only potential avenue for obtaining information would be through direct inquiry with the successor companies of Burroughs Wellcome (now part of GlaxoSmithKline), assuming such records are accessible and they are willing to disclose them.

An In-depth Technical Guide to (5R)-BW-4030W92: A Potent Voltage-Gated Sodium Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-BW-4030W92, the R-enantiomer of BW-4030W92, is a potent, non-selective, voltage- and use-dependent antagonist of voltage-gated sodium channels (Nav). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for the electrophysiological assessment of its activity are presented, alongside a summary of its inhibitory potency. The primary mechanism of action involves the blockade of sodium ion influx, which is crucial for the initiation and propagation of action potentials in excitable cells. This document consolidates the current understanding of this compound, offering a valuable resource for researchers in neuroscience and drug discovery.

Chemical Structure and Properties

This compound is the R-enantiomer of the compound 5-(2,3-Dichlorophenyl)-3-(fluoromethyl)pyrimidine-2,4-diamine.

Table 1: Chemical and Physical Properties of BW-4030W92

PropertyValue
IUPAC Name 5-(2,3-Dichlorophenyl)-3-(fluoromethyl)pyrimidine-2,4-diamine
Synonyms 4030W92, BW-4030W92
CAS Number (Racemate) 130801-33-1
CAS Number (5R-enantiomer) 189013-61-4
Molecular Formula C₁₁H₉Cl₂FN₄
Molecular Weight 287.12 g/mol
SMILES NC1=NC(CF)=C(C2=CC=C(Cl)C(Cl)=C2)N=C1N

Pharmacological Properties and Mechanism of Action

BW-4030W92 is a potent blocker of voltage-gated sodium channels, a class of transmembrane proteins essential for the rising phase of action potentials in neurons and other excitable cells.[1][2] Its mechanism of action is characterized by voltage- and use-dependency, indicating a preferential binding to the inactivated state of the channel.[1][2] This state-dependent inhibition allows for a targeted modulation of pathologically hyperexcitable neurons, which are often implicated in conditions such as epilepsy and neuropathic pain.

The inhibitory effect of BW-4030W92 has been demonstrated on both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) sodium currents in rat dorsal root ganglion (DRG) neurons.[1][2] The potency of inhibition is significantly enhanced at more depolarized membrane potentials, consistent with a higher affinity for the inactivated channel conformation.[1][2]

While some databases have anecdotally associated this compound with adenosine receptor antagonism, extensive literature searches have not yielded credible evidence to support this claim. The primary and well-documented pharmacological activity of this compound is the blockade of voltage-gated sodium channels.

Table 2: Inhibitory Potency (IC₅₀) of BW-4030W92 on Sodium Channels in Rat DRG Neurons [1][2]

Channel TypeHolding Potential (Vh)IC₅₀ (μM)
TTX-resistant (TTX-R)-90 mV~103
TTX-resistant (TTX-R)-60 mV22
TTX-sensitive (TTX-S)-90 mV37
TTX-sensitive (TTX-S)-70 mV5

Furthermore, studies have indicated that BW-4030W92 exhibits a more than 20-fold greater potency on the Nav1.7 subtype compared to the established drug lamotrigine.[3] The monofluoromethyl group of BW-4030W92 is thought to occupy an additional hydrophobic pocket within the channel, contributing to its increased potency.[3]

Signaling Pathway

The primary signaling pathway affected by this compound is the propagation of action potentials mediated by voltage-gated sodium channels. By blocking these channels, the compound inhibits the influx of sodium ions that leads to membrane depolarization.

Voltage-Gated Sodium Channel Signaling Pathway cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) AP Action Potential Propagation Nav->AP mediates Na+ influx for BW4030W92 This compound BW4030W92->Nav blocks Stimulus Depolarizing Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization initiates Depolarization->Nav activates Response Cellular Response (e.g., Neurotransmitter Release) AP->Response triggers

Voltage-Gated Sodium Channel Signaling Pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The following protocol is a representative method for characterizing the effects of BW-4030W92 on voltage-gated sodium channels in primary sensory neurons.[1][2]

Objective: To determine the inhibitory concentration (IC₅₀), voltage-dependency, and use-dependency of BW-4030W92 on TTX-S and TTX-R sodium currents.

Cell Preparation:

  • Isolate dorsal root ganglia (DRG) from adult rats.

  • Enzymatically dissociate the ganglia to obtain a single-cell suspension of sensory neurons.

  • Plate the neurons on coated coverslips and culture for 12-48 hours before recording.

Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • For recording sodium currents, the external solution should contain (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To block calcium and potassium currents, add CdCl₂ (200 µM) and CsCl and TEA to the external and internal solutions, respectively.

  • The internal (pipette) solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Establish a whole-cell recording configuration.

  • To study TTX-R currents, include 300 nM tetrodotoxin (TTX) in the external solution. TTX-S currents are recorded in the absence of TTX from neurons that do not exhibit a TTX-R component.

Voltage-Clamp Protocols:

  • IC₅₀ Determination: Hold the cell at a holding potential (Vh) of -90 mV. Apply depolarizing test pulses to 0 mV to elicit sodium currents. Apply increasing concentrations of BW-4030W92 (e.g., 1-100 µM) to the external solution and measure the reduction in peak current amplitude. Fit the concentration-response data to a Hill equation to determine the IC₅₀.

  • Voltage-Dependency: Repeat the IC₅₀ determination at a more depolarized holding potential (e.g., -60 mV for TTX-R or -70 mV for TTX-S) to assess the voltage-dependent nature of the block.

  • Use-Dependency: From a holding potential of -90 mV, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at 5 Hz) in the presence of a fixed concentration of BW-4030W92 to evaluate use-dependent block.

  • Steady-State Inactivation: To determine the effect on channel inactivation, apply a series of 500 ms prepulses to various potentials before a test pulse to 0 mV. Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function.

Electrophysiology Experimental Workflow A Cell Preparation (Rat DRG Neuron Culture) B Whole-Cell Patch-Clamp Recording Setup A->B C Application of Voltage-Clamp Protocols B->C D Data Acquisition (Sodium Current Measurement) C->D E Data Analysis D->E F IC50 Determination E->F G Voltage-Dependency Assessment E->G H Use-Dependency Assessment E->H

Workflow for Electrophysiological Analysis.

Conclusion

This compound is a well-characterized, potent antagonist of voltage-gated sodium channels. Its voltage- and use-dependent mechanism of action makes it a valuable tool for studying the role of these channels in neuronal excitability and a potential lead compound for the development of novel therapeutics for channelopathies. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the properties and potential applications of this and related compounds. Further research is warranted to fully elucidate its selectivity profile across all Nav channel subtypes.

References

In-Depth Pharmacological Profile of (5R)-BW-4030W92 (Zolmitriptan)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(5R)-BW-4030W92, commonly known as zolmitriptan, is a potent and selective serotonin (5-HT) receptor agonist belonging to the triptan class of drugs. It is primarily indicated for the acute treatment of migraine headaches, with or without aura. This technical guide provides a comprehensive overview of the pharmacological profile of zolmitriptan, including its mechanism of action, receptor binding affinity, functional activity, and the contribution of its active metabolite, N-desmethylzolmitriptan. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and development in this area.

Mechanism of Action

Zolmitriptan exerts its therapeutic effects through selective agonism at 5-HT1B and 5-HT1D receptors.[1][2][3] The proposed mechanisms for its anti-migraine activity are threefold:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine attacks.[1]

  • Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A.[1]

  • Inhibition of Nociceptive Transmission: Zolmitriptan can cross the blood-brain barrier and act on 5-HT1D receptors in the brainstem, specifically within the trigeminal nucleus caudalis, to inhibit the transmission of pain signals.

The active metabolite of zolmitriptan, N-desmethylzolmitriptan, also contributes significantly to the overall therapeutic effect, exhibiting a high affinity for 5-HT1B/1D receptors.[3]

Receptor Binding Profile

The binding affinity of zolmitriptan and its active metabolite, N-desmethylzolmitriptan, for various serotonin receptor subtypes has been characterized through radioligand binding assays.

Table 1: Receptor Binding Affinities (pKi) of Zolmitriptan and N-desmethylzolmitriptan
Receptor SubtypeZolmitriptan (pKi)N-desmethylzolmitriptan (pKi)Reference
5-HT1BHigh AffinityHigh Affinity[2][3]
5-HT1DHigh AffinityHigh Affinity[2][3]
5-HT1AModerate AffinityModerate Affinity[3]
5-HT1FData not consistently reportedData not available
5-HT2ALow to negligible affinityData not available
5-HT2CLow to negligible affinityData not available
5-HT7Low to negligible affinityData not available

Note: Specific pKi values are not consistently available across publicly accessible literature. "High Affinity" generally implies pKi values > 8.0, "Moderate Affinity" between 6.5 and 8.0, and "Low Affinity" < 6.5.

Functional Activity

The functional activity of zolmitriptan and its metabolite has been assessed in various in vitro and in vivo models, demonstrating their agonist properties at 5-HT1B/1D receptors.

Table 2: Functional Activity of Zolmitriptan and N-desmethylzolmitriptan
AssayTissue/SystemCompoundParameterValueReference
Vascular ContractionRabbit Saphenous VeinZolmitriptanpEC50~6.0[4]
Vascular ContractionHuman Cerebral ArteriesN-desmethylzolmitriptanEC50100 nM[5][6]

Experimental Protocols

Radioligand Binding Assay for 5-HT1B/1D Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound for 5-HT1B and 5-HT1D receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

  • Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

  • Non-specific binding control (e.g., 10 µM 5-HT).

  • Test compound (zolmitriptan).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vascular Smooth Muscle Contraction Assay (Rabbit Saphenous Vein)

This ex vivo functional assay measures the contractile response of vascular tissue to a test compound, providing an assessment of its agonist potency.

Materials:

  • Male New Zealand White rabbits.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Phenylephrine (for pre-contraction, if necessary).

  • Test compound (zolmitriptan).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a rabbit and dissect the saphenous veins.

  • Clean the veins of adhering connective tissue and cut them into rings (e.g., 3-5 mm in length).

  • Mount the vein rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Apply an optimal resting tension to the tissues (e.g., 1-2 g) and allow them to equilibrate for at least 60-90 minutes, with periodic washing.

  • Optionally, pre-contract the tissues with a submaximal concentration of an alpha-agonist like phenylephrine to a stable plateau.

  • Construct a cumulative concentration-response curve by adding the test compound in a stepwise manner.

  • Record the isometric tension at each concentration until a maximal response is achieved.

  • Wash the tissues to return to baseline tension.

  • Analyze the data to determine the EC50 (or pEC50) and the maximum contractile response (Emax) for the test compound.

Signaling Pathways and Experimental Workflows

Zolmitriptan Signaling Pathway

The following diagram illustrates the signaling cascade initiated by zolmitriptan binding to 5-HT1B and 5-HT1D receptors, which are Gi/o-coupled receptors.

Zolmitriptan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zolmitriptan Zolmitriptan (this compound) Receptor_1B 5-HT1B Receptor Zolmitriptan->Receptor_1B Receptor_1D 5-HT1D Receptor Zolmitriptan->Receptor_1D Gi_protein Gi/o Protein Receptor_1B->Gi_protein Activation Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Receptor_1B->Vasoconstriction Receptor_1D->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition Ca_channels Modulation of Ca2+ Channels Gi_protein->Ca_channels Modulation cAMP ↓ cAMP PKA ↓ PKA Activity Ca_influx ↓ Ca2+ Influx Neuropeptide_release ↓ Neuropeptide Release (e.g., CGRP)

Caption: Zolmitriptan signaling cascade via 5-HT1B/1D receptors.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Receptor_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents serial_dilution Serial Dilution of Test Compound prepare_reagents->serial_dilution incubation Incubation (Membranes + Radioligand + Compound) serial_dilution->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC50 and Ki Calculation) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Vascular Contraction Assay

This diagram illustrates the process of an ex vivo vascular contraction experiment.

Vascular_Contraction_Workflow start Start tissue_dissection Tissue Dissection (e.g., Rabbit Saphenous Vein) start->tissue_dissection tissue_mounting Mount Tissue Rings in Organ Bath tissue_dissection->tissue_mounting equilibration Equilibration under Tension tissue_mounting->equilibration pre_contraction Optional: Pre-contraction (e.g., with Phenylephrine) equilibration->pre_contraction cumulative_dosing Cumulative Addition of Test Compound pre_contraction->cumulative_dosing record_response Record Isometric Contraction cumulative_dosing->record_response data_analysis Data Analysis (EC50 and Emax Calculation) record_response->data_analysis end End data_analysis->end

Caption: Workflow for an ex vivo vascular contraction assay.

References

Methodological & Application

Application Notes and Protocols for a Representative Survivin Inhibitor In Vivo Experiment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocol is a representative example for a survivin inhibitor and has been compiled from publicly available data on compounds with similar mechanisms of action. Specific details for "(5R)-BW-4030W92" are not available in the public domain. Researchers should optimize this protocol based on the specific characteristics of their compound and animal model.

Introduction

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers and is associated with a poor prognosis.[1][2][3] It plays a dual role in both inhibiting apoptosis and regulating cell division, making it an attractive target for cancer therapy.[2][3][4] Small molecule inhibitors of survivin aim to disrupt its function, leading to increased apoptosis and reduced tumor growth.[1][3][5] This document provides a detailed protocol for the in vivo evaluation of a representative survivin inhibitor in a xenograft mouse model.

Signaling Pathway of Survivin Inhibition

Survivin is a key node in cellular pathways controlling apoptosis and mitosis. Its inhibition by a small molecule inhibitor can trigger a cascade of events leading to tumor cell death.

survivin_pathway Inhibitor This compound (Representative Survivin Inhibitor) Survivin Survivin Inhibitor->Survivin Inhibition Caspase-9 Caspase-9 Survivin->Caspase-9 Inhibits CPC Chromosome Passenger Complex (CPC) Survivin->CPC Component of Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Induces Mitosis Mitotic Arrest CPC->Mitosis Regulates

Caption: Mechanism of Action of a Survivin Inhibitor.

Quantitative Data Summary

The following tables summarize representative data from in vivo studies of survivin inhibitors.

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume Change (%)p-value
Vehicle Control-Intraperitoneal+150%-
Inhibitor - Low Dose10Intraperitoneal+50%<0.05
Inhibitor - High Dose25Intraperitoneal-20%<0.01

Table 2: Body Weight Change in Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Body Weight Change (%)Notes
Vehicle Control-Intraperitoneal+5%No adverse effects observed.
Inhibitor - Low Dose10Intraperitoneal+3%No significant weight loss.
Inhibitor - High Dose25Intraperitoneal-2%Minor, non-significant weight loss.

Experimental Protocol

This protocol details an in vivo efficacy study of a representative survivin inhibitor in a subcutaneous xenograft model.

Animal Model and Cell Line
  • Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A human cancer cell line with high survivin expression (e.g., PC-3 for prostate cancer).

  • Cell Culture: Cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Tumor Implantation
  • Harvest cultured cells during the logarithmic growth phase.

  • Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

  • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor tumor growth regularly.

Experimental Workflow

experimental_workflow Start Start Tumor_Implantation Tumor Cell Implantation (1 x 10^6 cells/mouse) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Tumor volume ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=8-10) Tumor_Growth->Randomization Treatment Treatment Administration (Daily for 21 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint Study Endpoint (Tumor volume >1500 mm³ or 21 days) Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End

Caption: In Vivo Efficacy Study Workflow.

Treatment Groups and Administration
  • Group 1: Vehicle Control: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) intraperitoneally (i.p.) daily.

  • Group 2: Low-Dose Inhibitor: Administer the survivin inhibitor at 10 mg/kg body weight, i.p., daily.

  • Group 3: High-Dose Inhibitor: Administer the survivin inhibitor at 25 mg/kg body weight, i.p., daily.[5]

Note: The formulation and dose of the inhibitor should be optimized in preliminary studies.

Data Collection and Analysis
  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.

  • Statistical Analysis: Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test) to compare treatment groups with the vehicle control. A p-value < 0.05 is considered statistically significant.

Pharmacodynamic (PD) Analysis
  • At the end of the study, euthanize the mice and excise the tumors.

  • A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis of survivin and downstream markers (e.g., cleaved caspase-3).

  • Another portion can be fixed in 10% neutral buffered formalin for immunohistochemical (IHC) analysis of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Conclusion

This document provides a comprehensive, though representative, protocol for the in vivo evaluation of a survivin inhibitor. The successful execution of these experiments will provide crucial data on the efficacy and safety profile of the test compound, guiding further preclinical and clinical development. Researchers are reminded to adapt this protocol to the specific properties of their molecule and to adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for (5R)-BW-4030W92 in Rodent Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-BW-4030W92 is a potent and selective agonist for the adenosine A1 receptor. Activation of adenosine A1 receptors in the central nervous system has been shown to modulate neuronal excitability and neurotransmitter release, suggesting a potential role in the regulation of anxiety. Several studies investigating the effects of adenosine A1 receptor agonists in rodent models of anxiety have demonstrated anxiolytic-like properties. Mice lacking the adenosine A1 receptor exhibit increased anxiety-like behaviors.[1] This document provides detailed application notes and protocols for evaluating the anxiolytic potential of this compound, a representative adenosine A1 receptor agonist, in established rodent models of anxiety. The protocols and data presented are based on findings with structurally and functionally similar adenosine A1 receptor agonists, such as 2-chloro-N6-cyclopentyladenosine (CCPA) and N6-cyclopentyladenosine (CPA), and serve as a comprehensive guide for preclinical study design.

Mechanism of Action: Adenosine A1 Receptor Signaling

This compound is hypothesized to exert its anxiolytic effects through the activation of adenosine A1 receptors, which are G-protein coupled receptors. Upon binding, the receptor activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neuronal excitability and neurotransmitter release in brain regions associated with anxiety, such as the hippocampus and amygdala.

Adenosine_A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BW_4030W92 This compound (Agonist) A1R Adenosine A1 Receptor BW_4030W92->A1R Binds to G_Protein Gi/o Protein A1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to cAMP Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Leads to Anxiolytic_Effect Anxiolytic-like Effect Neuronal_Activity->Anxiolytic_Effect EPM_Workflow Acclimation Animal Acclimation (1 week) Drug_Admin Drug Administration (this compound, Vehicle, Positive Control) Acclimation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Recording Record Behavior (5 minutes) Placement->Recording Data_Analysis Analyze Data (% Time in Open Arms, % Open Arm Entries) Recording->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Anxiety_Testing_Logic cluster_EPM Elevated Plus Maze cluster_LDB Light-Dark Box Drug_Admin Administer this compound EPM_Increase Increase in % Time and Entries in Open Arms Drug_Admin->EPM_Increase EPM_Decrease Decrease in % Time and Entries in Open Arms Drug_Admin->EPM_Decrease EPM_No_Change No Change in Behavior Drug_Admin->EPM_No_Change LDB_Increase Increase in Time in Light Box and Transitions Drug_Admin->LDB_Increase LDB_Decrease Decrease in Time in Light Box and Transitions Drug_Admin->LDB_Decrease LDB_No_Change No Change in Behavior Drug_Admin->LDB_No_Change Interpretation_Anxiolytic Interpretation: Anxiolytic Effect EPM_Increase->Interpretation_Anxiolytic Interpretation_Anxiogenic Interpretation: Anxiogenic Effect EPM_Decrease->Interpretation_Anxiogenic Interpretation_No_Effect Interpretation: No Anxiolytic/Anxiogenic Effect EPM_No_Change->Interpretation_No_Effect LDB_Increase->Interpretation_Anxiolytic LDB_Decrease->Interpretation_Anxiogenic LDB_No_Change->Interpretation_No_Effect

References

Application Notes and Protocols for Cell-Based Assays of (5R)-BW-4030W92 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-BW-4030W92, also known as 4030W92, is a potent and selective state-dependent inhibitor of voltage-gated sodium channels (VGSCs). Its mechanism of action involves a preferential interaction with the inactivated state of the channel, leading to a voltage- and use-dependent block. This characteristic makes this compound a valuable research tool for investigating the physiological roles of sodium channels and a potential therapeutic candidate for conditions involving neuronal hyperexcitability, such as neuropathic pain and epilepsy.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described methods cover the direct assessment of sodium channel inhibition using electrophysiology and membrane potential assays, as well as the evaluation of its downstream effects on neurotransmitter release.

Data Presentation

The inhibitory activity of this compound on different types of voltage-gated sodium channels is summarized below. The data highlights the compound's voltage- and use-dependent nature.

Channel Type & Cell SystemAssay ConditionIC50 ValueReference
Tetrodotoxin-Resistant (TTX-R) Na+ Channels in Rat Sensory NeuronsHolding Potential: -60 mV22 µM[1]
Tetrodotoxin-Resistant (TTX-R) Na+ Channels in Rat Sensory NeuronsHolding Potential: -90 mV>110 µM (5-fold less potent than at -60 mV)[1]
Tetrodotoxin-Sensitive (TTX-S) Na+ Channels in Rat Sensory NeuronsHolding Potential: -70 mV5 µM[1]
Tetrodotoxin-Sensitive (TTX-S) Na+ Channels in Rat Sensory NeuronsHolding Potential: -90 mV37 µM[1]

Signaling Pathway

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels. This action leads to a reduction in sodium influx during neuronal depolarization, which in turn decreases the probability of action potential generation and propagation. A key consequence of this is the inhibition of voltage-dependent calcium influx and subsequent neurotransmitter release at the presynaptic terminal.

cluster_presynaptic Presynaptic Terminal AP Action Potential Depolarization Membrane Depolarization AP->Depolarization VGSC Voltage-Gated Sodium Channel (VGSC) VGSC->Depolarization Depolarization->VGSC Opens VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release (e.g., Glutamate) Vesicle_fusion->NT_release BW4030W92 This compound BW4030W92->VGSC Inhibits cluster_workflow Patch-Clamp Workflow A Isolate DRG Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Na⁺ Currents at Different Holding Potentials B->C D Apply this compound C->D E Record Na⁺ Currents in Presence of Compound D->E F Data Analysis: IC₅₀ Determination E->F cluster_workflow Membrane Potential Assay Workflow A Plate Cells (e.g., HEK293-Nav1.7) B Load Cells with Membrane Potential Dye A->B C Incubate with This compound B->C D Add Sodium Channel Activator (e.g., Veratridine) C->D E Measure Fluorescence Change D->E F Data Analysis: IC₅₀ Determination E->F cluster_workflow Glutamate Release Assay Workflow A Isolate Synaptosomes from Rat Brain Cortex B Pre-incubate with This compound A->B C Depolarize with KCl or 4-AP B->C D Collect Supernatant C->D E Measure Glutamate Concentration (HPLC or Enzymatic Assay) D->E F Data Analysis: Inhibition of Release E->F

References

Preclinical Administration of (5R)-BW-4030W92: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-BW-4030W92 is the R-enantiomer of BW-4030W92, a potent, voltage- and use-dependent antagonist of voltage-gated sodium channels (Nav). Developed by Glaxo Wellcome (now GlaxoSmithKline), this compound is a derivative of lamotrigine and has been investigated for its potential as a non-narcotic analgesic, particularly for neuropathic pain. Preclinical and clinical development of BW-4030W92 was discontinued in 2002. This document summarizes the publicly available information regarding its preclinical administration and provides generalized protocols based on its mechanism of action and the context of its investigation.

Mechanism of Action

This compound exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The compound binds within the pore of the Nav channel.

A key structural feature of BW-4030W92 is a monofluoromethyl group, which allows it to occupy an additional hydrophobic pocket within the channel pore. This interaction is believed to be responsible for its significantly increased potency compared to its parent compound, lamotrigine. Notably, BW-4030W92 demonstrates a more than 20-fold increase in potency at the Nav1.7 subtype, a channel genetically validated as a key player in human pain perception.[1][2] This enhanced potency on a pain-related sodium channel subtype made it a compound of interest for the treatment of chronic pain states.

The signaling pathway affected by this compound is the transmission of electrical signals in neurons. A simplified representation of this is provided below.

cluster_Neuron Neuron cluster_Membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Block Blockade Nav->Block PainSignal Nociceptive Signal (Action Potential) PainSignal->Nav Opens BW4030W92 This compound BW4030W92->Nav Binds to pore ReducedSignal Reduced Nociceptive Signal Transmission Block->ReducedSignal Results in

Caption: Mechanism of action of this compound.

Preclinical Data Summary

While specific quantitative data from primary preclinical studies are not widely available in the public domain, the following table summarizes the known characteristics of BW-4030W92.

ParameterObservationSource
Target Voltage-Gated Sodium Channels (Nav)[3]
Potency (vs. Lamotrigine) >20-fold increase on Nav1.7[1][2]
Therapeutic Indication Neuropathic Pain[1]
Reported Side Effects Ataxia
Clinical Development Status Reached Phase II clinical trials; discontinued in 2002.

Experimental Protocols

Detailed experimental protocols for the preclinical administration of this compound are not available in published literature. The following are generalized protocols based on standard methodologies for evaluating sodium channel blockers in preclinical settings. These should be adapted and optimized for specific experimental designs.

In Vitro Electrophysiology Protocol (Hypothetical)

Objective: To determine the potency and mechanism of inhibition of this compound on various voltage-gated sodium channel subtypes.

Materials:

  • Cell line expressing the human Nav subtype of interest (e.g., HEK293 cells stably transfected with hNav1.7).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External and internal recording solutions for whole-cell patch-clamp electrophysiology.

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency for electrophysiological recording.

  • Compound Preparation: Prepare a dilution series of this compound in the external recording solution. The final DMSO concentration should be kept constant across all concentrations and should not exceed 0.1%.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol to assess tonic block would involve holding the cell at a hyperpolarized potential (e.g., -120 mV) and stepping to a depolarizing potential (e.g., -10 mV) to activate the channels.

    • To assess use-dependent block, a train of depolarizing pulses is typically applied.

  • Data Analysis:

    • Measure the peak sodium current in the presence of different concentrations of this compound.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

cluster_Workflow In Vitro Electrophysiology Workflow CellPrep Cell Culture (HEK293 with hNav1.7) PatchClamp Whole-Cell Patch-Clamp Recording CellPrep->PatchClamp CompoundPrep Prepare this compound Dilution Series CompoundPrep->PatchClamp VoltageProtocol Apply Voltage Protocol (Tonic and Use-Dependent) PatchClamp->VoltageProtocol DataAnalysis Measure Peak Current & Calculate IC50 VoltageProtocol->DataAnalysis

Caption: In Vitro Electrophysiology Workflow.

In Vivo Neuropathic Pain Model Protocol (Hypothetical)

Objective: To assess the analgesic efficacy of this compound in a rodent model of neuropathic pain.

Animal Model:

  • Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) model in rats or mice.

Materials:

  • This compound.

  • Vehicle for administration (e.g., 0.5% methylcellulose in water).

  • Dosing gavage needles or equipment for intravenous injection.

  • Von Frey filaments for assessing mechanical allodynia.

  • Plantar test apparatus for assessing thermal hyperalgesia.

Procedure:

  • Animal Model Induction: Surgically induce neuropathic pain using the chosen model and allow for the development of pain behaviors (typically 7-14 days).

  • Baseline Pain Assessment: Measure baseline mechanical and thermal sensitivity before drug administration.

  • Drug Administration:

    • Prepare a formulation of this compound in the chosen vehicle.

    • Administer the compound via the desired route (e.g., oral gavage or intravenous injection) at various doses. Include a vehicle control group.

  • Post-Dosing Pain Assessment: Measure mechanical and thermal sensitivity at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the paw withdrawal threshold (in grams) for mechanical allodynia and paw withdrawal latency (in seconds) for thermal hyperalgesia.

    • Compare the responses in the drug-treated groups to the vehicle control group to determine the analgesic effect.

In Vivo Ataxia Assessment Protocol (Hypothetical)

Objective: To evaluate the potential for this compound to induce motor impairment.

Apparatus:

  • Rotarod apparatus.

Procedure:

  • Animal Training: Train the animals (rats or mice) to stay on the rotating rod at a constant or accelerating speed for a set period.

  • Baseline Measurement: Record the latency to fall from the rotarod before drug administration.

  • Drug Administration: Administer this compound or vehicle as described in the efficacy protocol.

  • Post-Dosing Assessment: At various time points corresponding to the efficacy assessments, place the animals back on the rotarod and measure the latency to fall.

  • Data Analysis: Compare the latency to fall in the drug-treated groups to the vehicle control group. A significant decrease in latency indicates motor impairment (ataxia).

cluster_Workflow In Vivo Study Workflow Model Neuropathic Pain Model Induction (e.g., SNI) Baseline Baseline Behavioral Testing (Pain & Motor) Model->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing PostDosePain Post-Dose Pain Assessment (von Frey, Plantar Test) Dosing->PostDosePain PostDoseMotor Post-Dose Motor Assessment (Rotarod Test) Dosing->PostDoseMotor Analysis Data Analysis PostDosePain->Analysis PostDoseMotor->Analysis

Caption: In Vivo Preclinical Study Workflow.

Conclusion

This compound is a potent sodium channel blocker with enhanced activity on the Nav1.7 subtype. While it showed promise as a potential treatment for neuropathic pain, its development was discontinued. The information available in the public domain is limited, and the protocols provided here are generalized representations of how such a compound would be evaluated in a preclinical setting. Researchers investigating novel sodium channel blockers may find the structural insights from this compound and the general experimental workflows useful in their own drug discovery and development efforts.

References

Application Note: Quantitative Analysis of (5R)-BW-4030W92 in Human Plasma Using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5R)-BW-4030W92 is a novel therapeutic agent under investigation for its potential role in modulating metabolic pathways. To support pharmacokinetic and pharmacodynamic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol offers high throughput and excellent analytical performance, making it suitable for regulated bioanalysis.

Quantitative Data Summary

The LC-MS/MS method for this compound was validated according to established bioanalytical method validation guidelines. The key quantitative performance parameters are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
LLOQ Signal-to-Noise Ratio (S/N)> 10

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (0.1)≤ 8.595.0 - 105.0≤ 9.294.0 - 106.0
Low QC (0.3)≤ 7.896.2 - 103.8≤ 8.595.5 - 104.5
Medium QC (5.0)≤ 6.597.5 - 102.5≤ 7.196.8 - 103.2
High QC (80.0)≤ 5.298.1 - 101.9≤ 6.097.5 - 102.5

Table 3: Matrix Effect and Recovery

QC Level (ng/mL)Matrix FactorExtraction Recovery (%)
Low QC (0.3)0.9892.5
High QC (80.0)1.0294.1

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from human plasma.

  • Materials:

    • Human plasma samples

    • This compound analytical standard

    • Internal Standard (IS) solution (e.g., deuterated this compound)

    • Acetonitrile (ACN) with 0.1% formic acid (FA)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard working solution and vortex briefly.

    • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.[2]

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 2.5 min: Linear gradient from 5% to 95% B

      • 2.5 - 3.5 min: Hold at 95% B

      • 3.5 - 3.6 min: Return to 5% B

      • 3.6 - 5.0 min: Re-equilibration at 5% B

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: [Hypothetical m/z: 350.2 -> 180.1]

      • Internal Standard: [Hypothetical m/z: 355.2 -> 185.1]

    • Key MS Parameters:

      • Ion Spray Voltage: 5500 V

      • Curtain Gas: 35 psi

      • Ion Source Gas 1: 50 psi

      • Ion Source Gas 2: 55 psi

      • Source Temperature: 500°C

      • Collision Gas (CAD): Medium

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt 3. Add ACN + 0.1% FA (200 µL) vortex1->ppt vortex2 Vortex Vigorously (1 min) ppt->vortex2 centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant 5. Transfer Supernatant (150 µL) centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection

Caption: Workflow for the protein precipitation-based extraction of this compound from human plasma.

G cluster_pathway Hypothetical Signaling Pathway for this compound ligand This compound receptor β3-Adrenergic Receptor ligand->receptor Agonist Binding ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates ucp1 UCP1 Activation pka->ucp1 lipolysis Lipolysis (Triglycerides -> FFAs) hsl->lipolysis thermogenesis Thermogenesis (Heat Production) lipolysis->thermogenesis Provides Fuel ucp1->thermogenesis Drives

Caption: Hypothetical mechanism of action of this compound as a β3-adrenergic agonist promoting thermogenesis.[3]

References

Application Notes and Protocols: Dissolving Remacemide (Formerly (5R)-BW-4030W92) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the dissolution of Remacemide hydrochloride, a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, for use in in vitro research applications. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Solubility Data

Remacemide hydrochloride is a white to beige powder.[1] It is essential to understand its solubility in common laboratory solvents to prepare appropriate stock solutions for in vitro studies. The following table summarizes key quantitative data for Remacemide hydrochloride.

PropertyDataCitations
Chemical Name 2-Amino-N-(1-methyl-1,2-diphenylethyl)-acetamide hydrochloride[1]
Alternative Names (5R)-BW-4030W92, FPL 12924AA
Molecular Formula C₁₇H₂₀N₂O · HCl[1]
Molecular Weight 304.81 g/mol [1]
Appearance White to beige powder[1]
Solubility in Water >10 mg/mL[1][2]
Solubility in DMSO >10 mg/mL[1]
Storage (Powder) Room temperature, desiccated[1]
Storage (Solution) -20°C for up to 1 month, -80°C for up to 6 months[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • Remacemide hydrochloride powder

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 3.05 mg of Remacemide hydrochloride powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the powder.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath to ensure it is completely dissolved. The resulting solution should be clear and free of any visible particulates.

  • Sterilization: For sterile applications such as cell culture, filter the 10 mM stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thawing: Before use, remove a single aliquot of the Remacemide hydrochloride stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using a pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve the final working concentration accurately.

    • Important: To avoid cellular toxicity from the solvent, ensure that the final concentration of DMSO in the cell culture medium is less than 0.5%.[3]

  • Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can be detrimental to components in the cell culture medium.

  • Application: The freshly prepared working solution is now ready to be added to the cell cultures for your experiment. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.[3]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 3.05 mg Remacemide HCl add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix apply Apply to Cells mix->apply

Caption: Experimental workflow for preparing Remacemide hydrochloride solutions.

G Remacemide Remacemide Metabolite Active Metabolite (AR-R 12495 AR) Remacemide->Metabolite Metabolized NMDA_R NMDA Receptor Remacemide->NMDA_R Low Affinity Antagonist Na_Channel Voltage-gated Na+ Channel Remacemide->Na_Channel Metabolite->NMDA_R Moderate Affinity Antagonist Metabolite->Na_Channel Glutamate_Influx Reduced Ca2+ Influx NMDA_R->Glutamate_Influx Na_Influx Reduced Na+ Influx Na_Channel->Na_Influx Neuroprotection Neuroprotection Glutamate_Influx->Neuroprotection Na_Influx->Neuroprotection

Caption: Signaling pathway of Remacemide and its active metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Improving the In Vivo Solubility of (5R)-BW-4030W92

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific chemical properties and established formulation protocols for "(5R)-BW-4030W92" is limited. This guide is based on established principles and common techniques for improving the in vivo solubility of poorly water-soluble research compounds. The suggested protocols and troubleshooting advice should be considered as a starting point for formulation development.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing this compound for in vivo experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the preparation and administration of this compound formulations.

Problem Potential Cause Suggested Solution
Compound precipitates out of solution upon addition of aqueous buffer or vehicle. The compound has very low aqueous solubility, and the solvent capacity of the initial formulation is exceeded upon dilution.1. Increase the proportion of the organic co-solvent in the final formulation if tolerated by the animal model. 2. Investigate the use of surfactants or complexing agents (e.g., cyclodextrins) to enhance and maintain solubility in the aqueous phase. 3. Consider formulating the compound as a nanosuspension to improve its dissolution rate in vivo.
The desired concentration for in vivo dosing cannot be achieved. The intrinsic solubility of this compound in biocompatible solvents is too low.1. Explore a wider range of GRAS (Generally Regarded As Safe) excipients, including different co-solvents, surfactants, and lipids.[1][2][3] 2. Particle size reduction techniques like micronization or nanosuspension can increase the surface area and improve dissolution rate, allowing for higher effective concentrations.[2][3][4] 3. For oral administration, consider a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).
High variability in pharmacokinetic (PK) data between subjects. Inconsistent drug absorption due to formulation instability or precipitation in the gastrointestinal tract or at the injection site.1. Ensure the formulation is homogenous and stable under the experimental conditions. 2. For oral dosing, assess the impact of pH on the solubility and stability of your formulation.[3] 3. For parenteral administration, ensure the pH of the formulation is compatible with physiological pH to prevent precipitation upon injection.
Vehicle control group shows unexpected toxicity or adverse effects. The excipients used in the formulation (e.g., high concentrations of co-solvents or surfactants) are causing toxicity.1. Review the toxicity data for all excipients at the concentrations being used. 2. Reduce the concentration of potentially toxic excipients by combining different solubilization techniques. 3. Whenever possible, use the lowest effective concentration of each excipient.

Frequently Asked Questions (FAQs)

Q1: What are the first-line strategies for solubilizing a poorly water-soluble compound like this compound for initial in vivo screening?

A1: For initial in vivo screening, simple and rapid formulation methods are often preferred. A common starting point is the use of co-solvents.[2][4] Mixtures of water with biocompatible organic solvents like polyethylene glycol 300 (PEG 300), propylene glycol, or ethanol can significantly increase the solubility of nonpolar drugs.[2] Another straightforward approach is pH adjustment if the compound has ionizable groups.[3]

Q2: When should I consider more advanced formulation techniques like nanosuspensions or lipid-based systems?

A2: More advanced techniques should be considered when simpler methods, such as co-solvency or pH adjustment, fail to provide the required concentration, stability, or desired pharmacokinetic profile. Nanosuspensions are beneficial for increasing the dissolution rate and bioavailability of compounds with very low intrinsic solubility.[1] Lipid-based formulations, like SEDDS, are particularly useful for lipophilic drugs administered orally, as they can enhance absorption through the lymphatic system.

Q3: How can I choose the right excipients for my formulation?

A3: The choice of excipients depends on the route of administration, the required dose, and the physicochemical properties of this compound. For parenteral formulations, excipients must be sterile and have low toxicity, such as propylene glycol, ethanol, and specific surfactants like Polysorbate 80 (Tween 80).[4] For oral administration, a wider range of excipients is available. It is crucial to consult databases of GRAS excipients and consider their potential impact on the biological system.

Q4: What analytical techniques are essential for characterizing my formulation?

A4: At a minimum, you should visually inspect your formulation for homogeneity and the absence of precipitation. For quantitative characterization, techniques such as High-Performance Liquid Chromatography (HPLC) should be used to determine the concentration and purity of this compound in the formulation. For more complex formulations like nanosuspensions, particle size analysis (e.g., using dynamic light scattering) is critical to ensure consistency and stability.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system suitable for parenteral or oral administration.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 40% PEG 300, 10% Ethanol, and 50% Saline (v/v/v).

    • In a sterile container, add the required volume of PEG 300 and Ethanol. Mix thoroughly.

    • Slowly add the saline to the organic solvent mixture while stirring continuously to form a clear solution.

  • Drug Solubilization:

    • Weigh the required amount of this compound.

    • Add a small amount of the vehicle to the compound and vortex to create a slurry.

    • Gradually add the remaining vehicle while vortexing or sonicating until the compound is completely dissolved.

    • Visually inspect the final solution for any undissolved particles.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol is for enhancing solubility through complexation with cyclodextrins, which is often suitable for intravenous administration.

  • Cyclodextrin Solution Preparation:

    • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

    • Stir the solution gently until all the HP-β-CD is dissolved.

  • Complexation:

    • Add the weighed this compound powder to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The use of a shaker or rotator is recommended.

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • Determine the final concentration of the solubilized compound using a validated analytical method (e.g., HPLC).

Visualization of Workflows

Caption: A workflow for selecting an appropriate formulation strategy.

Troubleshooting_Precipitation cluster_IV Intravenous Route cluster_Oral Oral Route Start Precipitation Observed Upon Dilution Q1 Is the formulation for IV or Oral use? Start->Q1 IV_Sol1 Increase Co-solvent Ratio (check tolerability) Q1->IV_Sol1 IV Oral_Sol1 Increase Co-solvent concentration Q1->Oral_Sol1 Oral IV_Sol2 Add Surfactant (e.g., Tween 80) IV_Sol1->IV_Sol2 IV_Sol3 Use Complexing Agent (e.g., HP-β-CD) IV_Sol2->IV_Sol3 End Re-evaluate Formulation Stability IV_Sol3->End Oral_Sol2 Formulate as a Suspension or Nanosuspension Oral_Sol1->Oral_Sol2 Oral_Sol3 Consider a Self-Emulsifying Drug Delivery System (SEDDS) Oral_Sol2->Oral_Sol3 Oral_Sol3->End

Caption: A decision tree for troubleshooting formulation precipitation.

References

Technical Support Center: Investigating Off-Target Effects of (5R)-BW-4030W92

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the off-target effects of the novel small molecule inhibitor, (5R)-BW-4030W92. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatable results from preclinical to clinical settings.[1] Therefore, identifying and understanding the off-target profile of this compound is crucial for accurate data interpretation and the development of safe and effective therapeutics.[1]

Q2: How can I preemptively minimize the impact of potential off-target effects in my experiments with this compound?

A2: To proactively reduce the influence of off-target effects, several strategies should be implemented in your experimental design. It is crucial to use the lowest effective concentration of this compound by performing a dose-response curve to identify the minimum concentration that yields the desired on-target effect, as higher concentrations are more likely to interact with lower-affinity off-targets.[1] Whenever possible, employ control compounds, such as a structurally similar but inactive analog of this compound, to ensure that the observed effects are not due to the chemical scaffold itself.[1]

Q3: What are the initial steps to determine if an observed cellular phenotype is a result of an off-target effect of this compound?

A3: A multi-faceted approach is recommended to investigate the root cause of an observed phenotype. A primary step is to utilize genetic knockdown or knockout techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target of this compound.[1][2] If the phenotype persists even in the absence of the target protein, it is highly indicative of an off-target effect.[1] Additionally, employing a Cellular Thermal Shift Assay (CETSA) can confirm direct engagement of this compound with its intended target within intact cells.[1]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Inconsistent results between different cell lines treated with this compound. The expression levels of the on-target or off-target proteins may vary between cell lines.[1]1. Characterize Protein Expression: Perform western blotting or proteomics to quantify the expression levels of the intended target and key potential off-targets in each cell line. 2. Correlate Expression with Phenotype: Analyze if the observed phenotype correlates with the expression level of the on-target or a specific off-target protein. 3. Use Rescue Experiments: In a cell line showing the phenotype, overexpress the intended target to see if it rescues the effect.
Unexpected cellular toxicity observed at concentrations where the on-target effect is expected. This compound may be potently inhibiting an essential off-target protein.[1]1. Perform a Broad Kinome Screen: Use a kinase profiling service to assess the inhibitory activity of this compound against a large panel of kinases. 2. Identify Critical Off-Targets: Analyze the screening data to identify any essential kinases that are strongly inhibited at the toxic concentration. 3. Validate with Selective Inhibitors: Use known selective inhibitors for the identified off-targets to see if they replicate the toxic phenotype.
This compound shows efficacy in in vitro assays but not in animal models. 1. Poor pharmacokinetic properties of this compound. 2. The in vivo efficacy is dependent on an off-target that is not present or relevant in the animal model.1. Pharmacokinetic Analysis: Determine the concentration of this compound in the plasma and target tissue of the animal model to ensure adequate exposure. 2. In Vivo Target Engagement: Use techniques like CETSA on tissue samples to confirm that this compound is engaging its intended target in vivo. 3. Re-evaluate Off-Target Profile: Consider if any identified off-targets are species-specific.

Experimental Protocols

Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.

  • Assay Plate Preparation: Use a multi-well plate containing a panel of purified kinases, their respective substrates, and ATP.

  • Incubation: Add the different concentrations of this compound to the wells and incubate at room temperature for 30-60 minutes.[1]

  • Signal Detection: Use a plate reader to measure the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values.[1]

Example Data Presentation:

KinaseIC50 (nM) for this compound
Target Kinase X10
Off-Target Kinase A150
Off-Target Kinase B>10,000
Off-Target Kinase C850
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular context.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.[1]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Use western blotting to detect the amount of the target protein remaining in the soluble fraction at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_pathway Signaling Pathway A Upstream Signal B Target Kinase X A->B E Off-Target Kinase A A->E C Downstream Effector 1 B->C D Cellular Response (On-Target) C->D F Downstream Effector 2 E->F G Cellular Response (Off-Target) F->G H This compound H->B Inhibition (On-Target) H->E Inhibition (Off-Target)

Caption: On-target vs. Off-target Inhibition by this compound.

cluster_workflow Off-Target Investigation Workflow A Observe Unexpected Phenotype B Hypothesize Off-Target Effect A->B C In Vitro Screening (Kinome Profiling) B->C D Cell-Based Target Engagement (CETSA) B->D E Genetic Validation (CRISPR/siRNA) B->E F Identify Potential Off-Targets C->F D->F G Validate Off-Target Phenotype E->G F->G H Refine Compound or Re-interpret Data G->H

Caption: Workflow for investigating off-target effects.

cluster_troubleshooting Troubleshooting Inconsistent Results A Inconsistent Results Between Cell Lines B Differential Protein Expression? A->B C Different Genetic Background? A->C D Variability in Assay Conditions? A->D E Quantify Target and Off-Target Levels B->E F Sequence Key Genes C->F G Standardize Protocols D->G H Correlate Expression with Phenotype E->H

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Experimental Variability with (5R)-BW-4030W92

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental variability data for the adenosine A1 receptor agonist (5R)-BW-4030W92 is limited in publicly available resources. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of working with adenosine A1 receptor agonists and common challenges encountered in cell-based and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an agonist of the adenosine A1 receptor (A1AR). A1ARs are G-protein coupled receptors that, upon activation, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Activation of A1ARs can also lead to the modulation of other signaling pathways, including phospholipase C (PLC) and various ion channels, particularly potassium and calcium channels.

Q2: I am observing high variability in my experimental results. What are the common sources of this variability?

High variability in experiments with A1AR agonists can stem from several factors:

  • Compound Stability and Solubility: Poor solubility or degradation of the compound can lead to inconsistent effective concentrations.

  • Cell Culture Conditions: Factors such as cell line passage number, confluency, serum batch, and presence of contaminants can significantly impact cellular responses.[2]

  • Receptor Desensitization: Prolonged or repeated exposure to full agonists can lead to A1AR desensitization and downregulation, resulting in diminished responses over time.[3][4]

  • Endogenous Adenosine Levels: Cells can release adenosine, which can act on A1ARs and alter the baseline, affecting the response to exogenous agonists.

Q3: How can I minimize receptor desensitization in my experiments?

To minimize A1AR desensitization, consider the following strategies:

  • Use Partial Agonists: If experimentally feasible, partial agonists are less likely to cause receptor desensitization compared to full agonists.[3]

  • Limit Exposure Time: Reduce the duration of compound incubation to the minimum time required to observe a significant effect.

  • Incorporate Washout Steps: Include thorough washout steps in your protocol to remove the agonist and allow for receptor resensitization.

  • Use Allosteric Modulators: Positive allosteric modulators can enhance the effect of endogenous adenosine without directly causing receptor desensitization.[3]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves

Table 1: Troubleshooting Inconsistent Dose-Response Curves

Potential Cause Recommended Solution
Compound Precipitation Visually inspect solutions for precipitates. Prepare fresh stock solutions and dilute immediately before use. Consider using a solubility-enhancing agent if compatible with your assay.
Inaccurate Pipetting Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step.
Cellular Health Monitor cell viability using methods like Trypan Blue exclusion or MTT assays. Ensure cells are healthy and within an optimal passage number range.[5]
Assay Timing Optimize incubation times. Ensure that the assay readout is performed at a consistent time point across all experiments.
Issue 2: Poor Compound Solubility

Table 2: Troubleshooting Poor Solubility

Potential Cause Recommended Solution
Incorrect Solvent Confirm the recommended solvent for this compound. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds.
Low Temperature Ensure the compound is fully dissolved at room temperature before making further dilutions in aqueous buffers. Some compounds may precipitate at lower temperatures.
High Concentration in Aqueous Media Prepare a high-concentration stock in an organic solvent (e.g., DMSO) and then dilute to the final working concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all conditions.
Issue 3: Off-Target Effects or Unexpected Results

Table 3: Troubleshooting Off-Target Effects

Potential Cause Recommended Solution
Compound Purity Verify the purity of your compound batch. Impurities can have their own biological activities.
Activation of Other Adenosine Receptors Although selective, high concentrations of this compound might activate other adenosine receptor subtypes (A2A, A2B, A3). Use a selective A1AR antagonist (e.g., DPCPX) to confirm that the observed effect is mediated by A1AR.
Non-Receptor Mediated Effects At high concentrations, some compounds can exert effects through mechanisms unrelated to their intended target. Perform control experiments in cells that do not express the A1AR.

Experimental Protocols

Protocol: In Vitro cAMP Assay

This protocol describes a common method for assessing the functional activity of an A1AR agonist by measuring its effect on intracellular cAMP levels.

1. Cell Culture and Seeding:

  • Culture cells expressing the adenosine A1 receptor (e.g., CHO-A1 or HEK-A1) in appropriate media.
  • Seed cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.[2]
  • Incubate overnight at 37°C in a humidified CO2 incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[6]
  • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve.
  • Prepare a solution of an adenylyl cyclase activator (e.g., Forskolin) to stimulate cAMP production.
  • Prepare a solution of a selective A1AR antagonist (e.g., DPCPX) for control wells to confirm A1AR-mediated effects.

3. Assay Procedure:

  • Wash the cells once with a serum-free assay buffer.
  • Add the diluted this compound or control solutions to the appropriate wells.
  • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
  • Add the adenylyl cyclase activator (e.g., Forskolin) to all wells except the basal control and incubate for another predetermined time (e.g., 15-30 minutes) at 37°C.
  • Lyse the cells according to the manufacturer's instructions of the cAMP detection kit.

4. Data Analysis:

  • Measure the cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or fluorescence polarization).
  • Plot the cAMP concentration against the log of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

Adenosine_A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Agonist This compound (Agonist) Agonist->A1R Binds ATP ATP Response Cellular Response (e.g., ↓ Neuronal Firing, ↓ Heart Rate) cAMP->Response Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting A Compound Solubilization (Check for Precipitate) C Dose-Response Treatment (Verify Pipetting) A->C B Cell Seeding (Check Confluency & Viability) B->C D Incubation (Consistent Timing) C->D E Signal Detection (Calibrate Instrument) D->E F Analyze Data (Calculate EC50/Emax) E->F G Inconsistent Results? F->G H Review Protocol & Troubleshooting Guide G->H Yes I Consistent Results (Proceed with Further Experiments) G->I No H->A Iterate

Caption: General Experimental Workflow and Troubleshooting Logic.

References

Technical Support Center: Optimizing (5R)-BW-4030W92 Dosage for Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the dosage of (5R)-BW-4030W92 in efficacy studies. The following information is based on established principles of pharmacology and drug development.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo study with this compound?

A1: Determining the initial dose for in vivo studies is a critical step to ensure both safety and potential efficacy. The selection of a starting dose for this compound should be informed by a combination of in vitro data and preclinical toxicology studies.[1] A common and recommended approach is to use the No Observed Adverse Effect Level (NOAEL) derived from preclinical toxicology studies as a starting point.[1] The NOAEL represents the highest dose at which no significant adverse effects were observed in animal studies.[1]

For dose conversion between species, such as from a preclinical animal model to another species or to estimate a human equivalent dose (HED), allometric scaling is a widely accepted method.[1] This method accounts for differences in body surface area and metabolic rates between species.[1]

Q2: What is a dose-range finding study and why is it important for this compound?

A2: A dose-range finding study, also known as a dose-finding study, is a preliminary experiment designed to identify a range of doses that are both safe and effective.[1] These studies are crucial in the early stages of drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). This helps in selecting a narrower, more optimal dose range for subsequent, more extensive efficacy studies.

Q3: How do I establish the optimal concentration range for in vitro studies with this compound?

A3: For in vitro experiments, the initial concentration range is typically determined by performing dose-response studies. It is advisable to start with a broad range of concentrations to capture the full dose-response curve. Following the initial screening, a more detailed analysis with narrowly spaced concentrations around the responsive range should be conducted.[2][3] Key parameters to determine from these studies are the IC50 (the concentration that inhibits 50% of the biological response) and the total growth inhibition (TGI).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Optimizing cell seeding density for each cell line is crucial for reproducibility.[4]
Solvent effects.Evaluate the cytotoxic effects of the solvent (e.g., DMSO, ethanol) on the cell lines being used. Maintain a consistent and low final solvent concentration across all experiments.[4]
Assay interference.The compound may interfere with the assay readout (e.g., autofluorescence). Run appropriate controls, including the compound in cell-free assay medium, to check for interference.
No observable effect at tested doses Insufficient drug concentration or exposure time.Increase the concentration range and/or the duration of drug exposure.[3] For in vivo studies, consider more frequent dosing.[5]
Poor bioavailability (in vivo).Investigate the pharmacokinetic properties of this compound. Formulation or route of administration may need to be optimized.
Inappropriate animal model.Ensure the chosen animal model is pharmacologically relevant to the human disease being studied.[6]
Unexpected toxicity at low doses (in vivo) Off-target effects.Conduct further in vitro profiling to identify potential off-target activities.
Species-specific toxicity.The chosen animal model may be particularly sensitive to the compound. Consider conducting toxicity studies in a second species.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the serially diluted compound and vehicle controls. Incubate for a predetermined duration (e.g., 72 hours).[4]

  • Viability Assessment: Measure cell viability using a suitable assay, such as an ATP-based luminescence assay, which is highly sensitive and suitable for high-throughput screening.[7] The luminescent signal is proportional to the number of viable cells.[7]

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration to determine the IC50 value.

In Vivo Dose-Range Finding Study
  • Animal Acclimation: Acclimate animals to the facility for a minimum of one week before the start of the study.

  • Group Assignment: Randomly assign animals to different dose groups, including a vehicle control group.

  • Dose Administration: Administer this compound via the intended clinical route at a range of doses determined from in vitro and toxicology data.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, body weight changes, and any other relevant parameters.

  • Endpoint Analysis: At the end of the study, collect tissues for histopathological analysis and blood for pharmacokinetic analysis.

  • Data Evaluation: Analyze the data to determine the Maximum Tolerated Dose (MTD) and to identify a dose range for subsequent efficacy studies.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Dose-Response Assay invitro_analysis Determine IC50/EC50 invitro_start->invitro_analysis invitro_moa Mechanism of Action Studies invitro_analysis->invitro_moa invivo_start Dose-Range Finding invitro_moa->invivo_start Inform Dose Selection invivo_mtd Determine MTD invivo_start->invivo_mtd invivo_efficacy Efficacy Studies invivo_mtd->invivo_efficacy signaling_pathway A This compound B Receptor A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression E->F Regulates G Cellular Response (e.g., Apoptosis) F->G

References

(5R)-BW-4030W92 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the selective neuronal nitric oxide synthase (nNOS) inhibitor, (5R)-BW-4030W92, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to light. Like many small molecule inhibitors, this compound is susceptible to hydrolysis and oxidation, which can be accelerated by non-optimal conditions. For instance, extreme pH values and elevated temperatures can increase the rate of chemical degradation.[1][2]

Q2: I'm observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A2: A gradual loss of biological activity often points to the degradation of the compound. This could be due to several factors, including improper storage, repeated freeze-thaw cycles, or the inherent instability of the compound in your specific buffer system. It is also possible that the compound is adsorbing to the surface of your storage container. We recommend performing a stability study to determine the rate of degradation under your experimental conditions.

Q3: My solution of this compound has turned slightly yellow. Is it still usable?

A3: A change in color, such as a slight yellowing, is a visual indicator of potential chemical degradation. This can be caused by oxidation or other chemical transformations of the molecule.[1] While a slight color change may not always correlate with a significant loss of activity, it is a strong indication that the integrity of the compound may be compromised. It is highly recommended to prepare a fresh solution and to assess the purity of the discolored solution using a suitable analytical method like HPLC.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: For stock solutions, it is advisable to use a high-quality, anhydrous organic solvent in which the compound is highly soluble and stable, such as DMSO or ethanol. These stock solutions should then be aliquoted and stored at -20°C or -80°C to minimize degradation. For working solutions, the stock solution should be diluted into the appropriate aqueous buffer immediately before use.

Q5: How can I prevent precipitation of this compound when preparing my working solution?

A5: Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for many small molecule inhibitors.[3] To mitigate this, ensure that the final concentration of the organic solvent from the stock solution is low and compatible with your experimental system. It may also be beneficial to warm the aqueous buffer slightly before adding the stock solution and to vortex the solution gently during addition. If precipitation persists, a formulation screening to identify suitable solubilizing agents may be necessary.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Buffer

  • Symptoms:

    • Significant decrease in inhibitory activity in your assay.

    • Inconsistent results between experiments.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
pH-mediated Hydrolysis Verify the pH of your aqueous buffer. For many compounds, a slightly acidic to neutral pH (6.0-7.5) is optimal.[2] Consider using a buffer with a pKa close to the desired pH to ensure stability.
Oxidation Prepare solutions fresh and use them immediately. If solutions must be stored, consider de-gassing the buffer and storing under an inert gas like nitrogen or argon.
High Temperature Avoid exposing the solution to elevated temperatures. Prepare and handle solutions on ice whenever possible.

Issue 2: Visible Precipitate in the Solution

  • Symptoms:

    • Cloudiness or visible particles in the solution.

    • Low or no biological activity.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Low Aqueous Solubility Confirm the solubility of this compound in your specific buffer system. You may need to adjust the pH or ionic strength of the buffer.
"Salting Out" Effect High concentrations of salts in your buffer can reduce the solubility of organic molecules. Try reducing the salt concentration if your experiment allows.
Exceeding Solubility Limit Ensure that the final concentration of this compound in your working solution does not exceed its solubility limit in that specific buffer.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffer at Different pH Values

pHTemperature (°C)Incubation Time (hours)Remaining Compound (%)
5.0252495
7.4252485
9.0252460

Table 2: Hypothetical Effect of Temperature on the Stability of this compound in PBS (pH 7.4)

Temperature (°C)Incubation Time (hours)Remaining Compound (%)
44892
254870
374855

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Objective: To identify the potential degradation pathways of this compound under stress conditions.

  • Materials:

    • This compound solid compound

    • HPLC-grade water, methanol, and acetonitrile

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

    • Hydrogen peroxide (H₂O₂) for oxidative stress

    • HPLC system with a suitable column (e.g., C18)

  • Methodology:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • For each stress condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC to determine the percentage of the remaining parent compound and to observe the formation of any degradation products.

Protocol 2: Solution Stability Assessment of this compound in Experimental Buffer

  • Objective: To determine the stability of this compound in the specific aqueous buffer used for biological assays.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC system

  • Methodology:

    • Prepare the working solution of this compound by diluting the stock solution into the experimental buffer to the final desired concentration.

    • Divide the solution into aliquots for analysis at different time points and storage conditions (e.g., 4°C, room temperature, protected from light).

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by HPLC to quantify the concentration of this compound.

    • Plot the concentration of the compound as a function of time to determine the degradation rate under each storage condition.

Visualizations

G Figure 1: Troubleshooting Workflow for this compound Stability Issues cluster_0 Figure 1: Troubleshooting Workflow for this compound Stability Issues cluster_1 Figure 1: Troubleshooting Workflow for this compound Stability Issues cluster_2 Figure 1: Troubleshooting Workflow for this compound Stability Issues cluster_3 Figure 1: Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., Low Activity, Precipitate) check_solution Check Solution Preparation (Solvent, Concentration, pH) start->check_solution assess_storage Assess Storage Conditions (Temperature, Light, Container) check_solution->assess_storage is_prep_correct Preparation Correct? check_solution->is_prep_correct analyze_purity Analyze Compound Purity (e.g., HPLC) assess_storage->analyze_purity is_storage_correct Storage Correct? assess_storage->is_storage_correct is_purity_high Purity >95%? analyze_purity->is_purity_high reprepare_solution Reprepare Solution is_prep_correct->reprepare_solution No optimize_storage Optimize Storage is_storage_correct->optimize_storage No new_compound Source New Compound is_purity_high->new_compound No proceed Proceed with Experiment is_purity_high->proceed Yes reprepare_solution->start optimize_storage->start new_compound->start

Caption: Troubleshooting workflow for this compound stability.

G Figure 2: Experimental Workflow for Solution Stability Assessment cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_working aliquot Aliquot into Vials prep_working->aliquot incubate Incubate under Different Conditions (e.g., 4°C, 25°C, Light, Dark) aliquot->incubate hplc_t0 HPLC Analysis at T=0 incubate->hplc_t0 hplc_tn HPLC Analysis at T=n incubate->hplc_tn hplc_t0->hplc_tn plot_data Plot Concentration vs. Time hplc_tn->plot_data determine_rate Determine Degradation Rate plot_data->determine_rate

Caption: Workflow for assessing solution stability.

G Figure 3: Simplified Nitric Oxide Synthesis Pathway L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline BW4030W92 This compound BW4030W92->nNOS Downstream Downstream Signaling NO_Citrulline->Downstream

Caption: Inhibition of nNOS by this compound.

References

Troubleshooting (5R)-BW-4030W92 in cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-BW-4030W92, a selective, cell-permeable inhibitor of the novel serine/threonine kinase, Kinase-X, a key regulator in the Cell Proliferation Pathway-Y. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X. By blocking the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting the Cell Proliferation Pathway-Y and inducing cell cycle arrest in responsive cell lines.

cluster_pathway Hypothetical Cell Proliferation Pathway-Y GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates (P) Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor This compound Inhibitor->KinaseX Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1] To ensure maximum solubility, vortex gently and briefly warm the solution if necessary. Stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock directly into your pre-warmed cell culture medium.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent toxicity.[2] For most cell lines, a final DMSO concentration of less than 0.5% is well-tolerated, but it is crucial to include a vehicle-only control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent or No Biological Effect Observed

Question: I am not observing the expected anti-proliferative effect of this compound in my cell line. What could be the cause?

Answer: This is a common issue that can stem from several factors. Follow this troubleshooting workflow to diagnose the problem.

Start No/Inconsistent Effect CheckConc Is the concentration correct? Start->CheckConc CheckStability Is the compound stable? CheckConc->CheckStability Yes DoseResponse Action: Perform dose-response (See Protocol 1) CheckConc->DoseResponse No CheckPermeability Is the compound cell-permeable? CheckStability->CheckPermeability Yes StabilityAssay Action: Perform stability assay (See Protocol 3) CheckStability->StabilityAssay No CheckTarget Does the cell line express Kinase-X? CheckPermeability->CheckTarget Yes ReviewData Action: Review literature for cell permeability data CheckPermeability->ReviewData No TargetValidation Action: Validate target expression (e.g., Western Blot, qPCR) CheckTarget->TargetValidation No Success Problem Solved CheckTarget->Success Yes

Caption: Troubleshooting workflow for lack of biological effect.

Potential Causes & Solutions:

  • Sub-optimal Inhibitor Concentration: The concentration used may be too low for your specific cell line and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[1] Test a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the optimal working concentration.

  • Compound Instability: The compound may be degrading in the cell culture medium at 37°C over the course of the experiment.[3]

    • Solution: Perform a stability study by incubating this compound in your specific media and quantifying its concentration over time using HPLC or LC-MS/MS (see Protocol 3).[3] If unstable, consider refreshing the media with the inhibitor at regular intervals for long-term experiments.[1]

  • Low Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intracellular target.[1]

    • Solution: While this compound is designed to be cell-permeable, efficiency can vary between cell lines. Consult literature for permeability data or consider using cellular thermal shift assays (CETSA) to confirm target engagement.

  • Target Not Expressed or Active: The cell line may not express Kinase-X or the pathway may not be active under your culture conditions.

    • Solution: Confirm the expression of Kinase-X in your cell line using methods like Western Blot or qPCR. Ensure your experimental model is appropriate for studying the Cell Proliferation Pathway-Y.

Issue 2: High Cellular Toxicity Observed at Effective Concentrations

Question: I'm observing significant cell death even at concentrations needed for Kinase-X inhibition. How can I mitigate this?

Answer: Unintended cytotoxicity can confound results. It is important to distinguish between targeted anti-proliferative effects and general toxicity.

Potential Causes & Solutions:

  • Off-Target Effects: At higher concentrations, the inhibitor may affect other essential cellular pathways, leading to toxicity.[2]

    • Solution: Use the lowest effective concentration of the inhibitor as determined by your dose-response curve. If toxicity persists, consider using a more selective inhibitor or validating your findings with a second inhibitor targeting Kinase-X through a different mechanism.

  • Solvent Toxicity: High concentrations of the DMSO solvent can be toxic to cells.[2]

    • Solution: Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line (typically <0.5%). Always include a vehicle-only control to assess the baseline level of cell death caused by the solvent.

  • Formation of a Toxic Degradant: The compound may break down into a toxic substance in the culture medium.[4]

    • Solution: Analyze the medium for degradation products using LC-MS. You can test the cytotoxicity of medium that has been pre-incubated with the compound before adding it to cells.[4]

Data Presentation: Cytotoxicity Assessment

To assess toxicity, you can perform an LDH release assay (see Protocol 2) alongside your primary proliferation assay.

Treatment GroupThis compound Conc.% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Untreated Control0 µM100.0 ± 4.52.1 ± 0.8
Vehicle Control (0.1% DMSO)0 µM98.5 ± 5.12.5 ± 1.1
This compound1 µM (IC50)50.2 ± 3.84.8 ± 1.5
This compound10 µM (10x IC50)15.7 ± 2.918.9 ± 2.4
This compound50 µM5.1 ± 1.575.4 ± 6.2
Positive Control (Lysis Buffer)N/AN/A100.0 ± 0.0

Table shows hypothetical data where significant cytotoxicity is only observed at concentrations well above the IC50.

Experimental Protocols

Protocol 1: IC50 Determination using an MTT Assay

This protocol details a method for determining the IC50 of this compound on adherent cells.[5]

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle-only and untreated controls.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours), depending on the cell doubling time.[5]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at a low speed.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Express the data as a percentage of the vehicle control and plot the percentage of cell viability versus the log of the compound concentration. Fit the data with a non-linear regression curve to determine the IC50.[5]

Start Start: IC50 Determination Seed 1. Seed cells in 96-well plate Start->Seed Incubate1 2. Incubate overnight Seed->Incubate1 Treat 3. Treat cells with serial dilutions of this compound Incubate1->Treat Incubate2 4. Incubate for 48-72 hours Treat->Incubate2 AddMTT 5. Add MTT reagent Incubate2->AddMTT Incubate3 6. Incubate for 4 hours AddMTT->Incubate3 Solubilize 7. Solubilize formazan with DMSO Incubate3->Solubilize Read 8. Read absorbance at 490 nm Solubilize->Read Analyze 9. Plot dose-response curve and calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for determining IC50 using an MTT assay.
Protocol 2: Cytotoxicity Assessment using an LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[6][7]

Methodology:

  • Experimental Setup:

    • Set up the experiment as described in Protocol 1 (Steps 1-3), including positive controls (cells treated with a lysis buffer 45 minutes before the assay endpoint) and negative controls.

  • Sample Collection:

    • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cell monolayer.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate % Cytotoxicity using the formula:

      • % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Protocol 3: Compound Stability Assay in Cell Culture Media

This protocol uses HPLC to determine the stability of this compound in your experimental media.[3][4]

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Spike the compound into pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent.[4]

  • Incubation and Sampling:

    • Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.

    • At specified time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the medium. The T=0 sample should be taken immediately after spiking.[4]

  • Sample Processing:

    • For media containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the protein.

    • Transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • Analyze the concentration of this compound in the processed samples using a validated HPLC method.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Data Presentation: Compound Stability

Time Point (Hours)% this compound Remaining (Mean ± SD)
0100.0 ± 2.1
298.5 ± 3.5
895.1 ± 4.2
2488.7 ± 5.5
4876.2 ± 6.1

Table shows hypothetical data indicating good stability over a 48-hour period.

References

(5R)-BW-4030W92 pharmacokinetic challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed pharmacokinetic data for the investigational compound (5R)-BW-4030W92 is not publicly available. This technical support center provides guidance based on the known pharmacology of this compound as a voltage-gated sodium channel blocker and general principles of CNS drug pharmacokinetics, with lamotrigine used as a relevant analogue. The quantitative data and protocols provided are representative and intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected pharmacokinetic challenges?

A1: this compound is a voltage-gated sodium channel blocker, developed as a potential treatment for neuropathic pain.[1] As a compound targeting the central nervous system (CNS), its primary pharmacokinetic challenges are centered around effectively crossing the blood-brain barrier (BBB) to reach its site of action, while maintaining a favorable safety and metabolism profile.[2][3] Key challenges include:

  • Blood-Brain Barrier Penetration: The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.[3] Physicochemical properties such as molecular size, lipophilicity, and the number of hydrogen bonds are critical for passive diffusion across the BBB.[4]

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump drugs out of the brain, reducing CNS exposure.[5]

  • Metabolism: Like many CNS drugs, it is likely metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGTs).[6][7] Its analogue, lamotrigine, is metabolized mainly by UGTs, making it susceptible to drug-drug interactions.[6]

  • Oral Bioavailability: For oral administration, the compound must have adequate solubility and permeability across the intestinal epithelium.[8]

Q2: My in vivo study shows high variability in plasma and brain concentrations of this compound. What are the potential causes?

A2: High inter-individual variability is a common issue in pharmacokinetic studies.[9] Potential causes include:

  • Biological Factors: Differences in metabolism due to genetic polymorphisms in metabolizing enzymes (e.g., UGTs for lamotrigine analogues) can lead to significant variability in drug clearance.[6]

  • Experimental Technique: Inconsistent dosing, sample collection timing, or sample processing can introduce variability. Ensure standardized procedures are followed.[10]

  • Drug-Drug Interactions: Concomitant administration of other compounds that induce or inhibit metabolizing enzymes can alter the pharmacokinetics of this compound.[11]

  • Patient Compliance and Health Status: In clinical studies, patient adherence to dosing schedules and underlying health conditions (e.g., renal or hepatic impairment) can affect drug exposure.[9]

Q3: How can I assess if this compound is a substrate for P-glycoprotein (P-gp) efflux?

A3: A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate P-gp-mediated efflux.[12] This assay measures the transport of the compound across a monolayer of Caco-2 cells (which express P-gp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[12] The experiment can also be run in the presence of a known P-gp inhibitor, like verapamil, to confirm the involvement of this transporter.[13]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Preclinical Species
Possible Cause Troubleshooting Step
Poor Aqueous Solubility Conduct solubility studies at different pH values. Consider formulation strategies such as using co-solvents, cyclodextrins, or creating a salt form.
Low Intestinal Permeability Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). If Papp is low, the chemical structure may need modification to improve lipophilicity (while balancing other properties).
High First-Pass Metabolism Conduct an in vitro metabolic stability assay with liver microsomes or hepatocytes to determine the intrinsic clearance.[14] If clearance is high, consider co-administration with an enzyme inhibitor (for mechanistic studies) or structural modifications to block metabolic hotspots.
Active Efflux in the Gut A high efflux ratio in a Caco-2 assay suggests intestinal efflux. Identify the transporter involved (e.g., P-gp, BCRP) using specific inhibitors.
Issue 2: Inadequate Brain Penetration (in vivo)
Possible Cause Troubleshooting Step
Low Passive Permeability across BBB Review the physicochemical properties (MW, logP, TPSA, H-bond donors/acceptors).[4] Compounds with high molecular weight or polarity may struggle to cross the BBB. Chemical modification may be necessary.
High P-gp Efflux at the BBB A high efflux ratio in a Caco-2 or MDCK-MDR1 assay is indicative of efflux.[13] Confirm in vivo by comparing the brain-to-plasma ratio in wild-type animals versus animals lacking the P-gp transporter (e.g., mdr1a/1b knockout mice).
High Plasma Protein Binding Measure the fraction of unbound drug in plasma. Only the unbound fraction can cross the BBB.[5] If protein binding is excessively high (>99.5%), it can limit CNS exposure.
Rapid Metabolism within the Brain While less common, some drugs are metabolized by enzymes within the brain. This can be investigated using brain homogenates or microsomes in metabolic stability assays.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a CNS Sodium Channel Blocker (Analogous to Lamotrigine)

ParameterValue (Human)Implication for this compound
Bioavailability (F) ~98%High oral absorption is achievable for this class.
Volume of Distribution (Vd) 1.2 L/kgDistributes well into tissues.
Plasma Protein Binding ~55%Moderate binding, leaving a significant unbound fraction to cross the BBB.[5]
Terminal Half-life (t½) 24 - 72 hoursHalf-life can be highly variable, especially with co-medications.[6] Valproic acid can increase it, while enzyme inducers can decrease it.[6]
Metabolism Primarily UGT1A4 GlucuronidationHigh potential for drug-drug interactions.[6]
Elimination Mainly renal (as glucuronide metabolite)Renal function may impact clearance of metabolites.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the intrinsic clearance of this compound.

  • Materials: this compound, human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, organic solvent (e.g., acetonitrile), positive control compounds (e.g., a high-clearance and a low-clearance drug).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and a small volume of the this compound stock solution (final substrate concentration typically 1 µM).

    • Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[15]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated based on the half-life and protein concentration.[14]

Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability and potential for active efflux of this compound.

  • Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), this compound, control compounds (e.g., atenolol for low permeability, propranolol for high permeability, talinolol for P-gp substrate).

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for approximately 21 days until they form a differentiated, polarized monolayer.[13]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²).[16]

    • Apical to Basolateral (A-B) Transport: Add this compound (typically at 10 µM) to the apical (upper) chamber. At specified time points (e.g., 120 minutes), collect samples from the basolateral (lower) chamber.[12]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the compound to the basolateral chamber and collect samples from the apical chamber.[12]

    • Quantify the concentration of this compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio >2 suggests the compound is a substrate for an efflux transporter.[12]

Mandatory Visualizations

Pharmacokinetic_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Analysis & Decision Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Formulation Development PK_Study Pharmacokinetic Study (Rodent Model) Permeability->PK_Study Metabolism Metabolic Stability (Microsomes/Hepatocytes) Metabolism->PK_Study ProteinBinding Plasma Protein Binding BBB_Penetration Brain Tissue Analysis (Brain/Plasma Ratio) ProteinBinding->BBB_Penetration PK_Study->BBB_Penetration Plasma Concentrations Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability BrainExposure Determine CNS Exposure (Kp,uu) BBB_Penetration->BrainExposure Decision Go/No-Go Decision Bioavailability->Decision BrainExposure->Decision

Caption: Workflow for assessing key pharmacokinetic properties.

BBB_Penetration_Factors cluster_blood Blood Compartment cluster_brain Brain Compartment Drug_Bound Drug-Protein Complex Drug_Free_Blood Free Drug Drug_Bound->Drug_Free_Blood Equilibrium BBB Blood-Brain Barrier (Endothelial Cells) Drug_Free_Blood->BBB Passive Diffusion (Lipophilicity, Size, PSA) Drug_Free_Brain Free Drug (Pharmacologically Active) BBB->Drug_Free_Blood P-gp Efflux BBB->Drug_Free_Brain

Caption: Factors influencing blood-brain barrier penetration.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Compound This compound (Parent Drug) CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, 2D6) Compound->CYP_Enzymes Oxidation UGT_Enzymes UGT Enzymes (e.g., UGT1A4) Compound->UGT_Enzymes Glucuronidation (Primary Pathway for Analogs) Phase1_Metabolite Oxidized Metabolite CYP_Enzymes->Phase1_Metabolite Phase1_Metabolite->UGT_Enzymes Glucuronidation Phase2_Metabolite Glucuronide Conjugate (Water-soluble) UGT_Enzymes->Phase2_Metabolite Excretion Renal Excretion (Urine) Phase2_Metabolite->Excretion

Caption: Potential metabolic pathways for this compound.

References

Technical Support Center: Minimizing Toxicity of Novel Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "(5R)-BW-4030W92," including its mechanism of action and toxicity profile, is not available in the public domain. Therefore, this technical support guide provides general strategies and best practices for minimizing the toxicity of novel chemical entities in animal models. The troubleshooting advice, FAQs, and examples presented are based on established principles in toxicology and preclinical drug development and should be adapted to the specific characteristics of the compound under investigation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo toxicity studies of a novel compound.

Issue ID Question Possible Causes & Troubleshooting Steps
T01 Unexpectedly high mortality or severe adverse effects are observed at the initial dose range. Possible Causes: - Incorrect dose calculation or formulation error. - High intrinsic toxicity of the compound. - Rapid absorption and high peak plasma concentration (Cmax). - Susceptible animal strain or species. Troubleshooting Steps: 1. Verify Calculations & Formulation: Double-check all dose calculations, weighing of the compound, and preparation of the dosing solution. 2. Conduct Dose Range-Finding Study: Start with a much lower dose and perform a dose escalation study in a small number of animals to determine the maximum tolerated dose (MTD). 3. Modify Dosing Regimen: Consider split dosing (e.g., half the dose twice a day) or continuous infusion to reduce Cmax. 4. Alter Formulation: Investigate alternative vehicles or formulations (e.g., suspension, encapsulation) to slow down absorption. 5. Review Species/Strain Selection: Ensure the chosen animal model is appropriate and consider if a less sensitive species or strain could be used.
T02 Significant weight loss is observed in the treatment group compared to the control group. Possible Causes: - Reduced food and water intake due to malaise. - Gastrointestinal toxicity. - Metabolic disturbances. Troubleshooting Steps: 1. Monitor Food/Water Consumption: Quantify daily intake to confirm if reduced consumption is the primary cause. 2. Provide Supportive Care: Offer palatable, high-calorie food supplements and hydration support. 3. Conduct Clinical Pathology: Analyze blood samples for markers of liver and kidney function, and electrolytes to identify metabolic issues. 4. Perform Histopathology: Examine gastrointestinal tissues for signs of irritation, inflammation, or damage. 5. Consider Pair-Fed Controls: Include a control group that is fed the same amount of food as the treated animals to distinguish between direct toxicity and effects of reduced food intake.
T03 Injection site reactions (e.g., swelling, inflammation, necrosis) are observed after parenteral administration. Possible Causes: - Irritating properties of the compound or vehicle. - High concentration or osmolality of the dosing solution. - Improper injection technique. Troubleshooting Steps: 1. Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to rule out its contribution. 2. Adjust Formulation: Decrease the concentration of the compound, adjust the pH or osmolality of the solution to be more physiological. 3. Rotate Injection Sites: Use different injection sites for subsequent doses. 4. Refine Injection Technique: Ensure proper needle size and injection volume for the chosen site and animal species.
T04 Inconsistent toxicity results are observed between studies. Possible Causes: - Differences in animal characteristics (age, sex, health status). - Variations in environmental conditions (e.g., housing, diet, light cycle). - Inconsistent experimental procedures. Troubleshooting Steps: 1. Standardize Protocols: Ensure all experimental procedures, including dosing, animal handling, and data collection, are standardized and well-documented. 2. Control for Animal Variability: Use animals from a reliable supplier with a defined health status and within a narrow age and weight range. 3. Monitor Environmental Conditions: Maintain consistent and documented environmental conditions for all studies. 4. Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

Frequently Asked Questions (FAQs)

FAQ ID Question Answer
F01 How can we proactively design our studies to minimize toxicity? Proactive measures include: - In Silico & In Vitro Screening: Utilize computational models and cell-based assays early in development to predict potential toxicities and identify problematic structural motifs.[1] - Pharmacokinetic (PK) & Pharmacodynamic (PD) Modeling: Understand the relationship between dose, exposure, and effect to select a therapeutic window that minimizes toxicity. - Biomarker Discovery: Identify and validate biomarkers that can provide early warning of toxicity before overt clinical signs appear.
F02 What are the key considerations for selecting an appropriate animal model for toxicity studies? The selection of an animal model should be based on: - Pharmacological Relevance: The animal model should express the drug target and exhibit a similar pharmacological response to humans.[2] - Metabolic Similarity: The metabolic profile of the compound in the chosen species should ideally be similar to that in humans. - Practical Considerations: Factors such as animal size, lifespan, cost, and availability of validated research tools should be taken into account.[3] - Ethical Considerations: The "3Rs" principle (Replacement, Reduction, Refinement) should be applied to minimize animal use and suffering.[1][4][5]
F03 What are some strategies for formulating a poorly soluble compound to minimize toxicity? For poorly soluble compounds, consider the following formulation strategies: - Co-solvents: Use of biocompatible solvents to increase solubility. - Surfactants: Employing surfactants to create micellar solutions. - Complexation: Using cyclodextrins to form inclusion complexes. - Nanoparticle Formulations: Milling the compound to nanoparticles or using lipid-based carriers to improve dissolution and bioavailability.
F04 How can co-administration of a second agent help in reducing the toxicity of our primary compound? Co-administration of a second agent can be beneficial in several ways: - Targeted Delivery: A second agent might enhance the delivery of the primary compound to the target tissue, thereby reducing systemic exposure and off-target toxicity. - Metabolic Modulation: Inhibitors or inducers of specific metabolic enzymes can be used to alter the metabolic profile of the primary compound, preventing the formation of toxic metabolites. - Cytoprotection: Co-administration of antioxidants or anti-inflammatory agents may protect tissues from damage caused by the primary compound.

Quantitative Data Summary

Table 1: Example Dose-Response Relationship for a Novel Compound

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Incidence of Adverse Clinical Signs (%)Key Biomarker Level (Units)
Vehicle Control10+5.2015.4 ± 2.1
1010+3.11022.8 ± 3.5
3010-2.54058.1 ± 9.7
10010-12.890152.6 ± 25.3

Table 2: Effect of Formulation on Peak Plasma Concentration (Cmax) and Toxicity

FormulationVehicleCmax (ng/mL)Mean Body Weight Change (%)Incidence of Adverse Clinical Signs (%)
ASaline1250-15.1100
B20% Solutol875-8.460
CLipid Emulsion450-3.220

Visualizations

Toxicity_Pathway Hypothetical Toxicity Pathway of a Novel Compound Compound Novel Compound Target Off-Target Kinase Compound->Target Inhibition ROS Reactive Oxygen Species (ROS) Production Target->ROS Upregulation Stress Cellular Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis Toxicity Organ Toxicity Apoptosis->Toxicity

Caption: Hypothetical signaling pathway illustrating potential off-target toxicity.

Experimental_Workflow Workflow for In Vivo Toxicity Assessment cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Monitoring Phase cluster_post Post-Dosing Analysis Dose Range-Finding Dose Range-Finding Formulation Development Formulation Development Dose Range-Finding->Formulation Development Animal Acclimatization Animal Acclimatization Formulation Development->Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Clinical Observations Clinical Observations Dosing->Clinical Observations Body Weight Measurement Body Weight Measurement Dosing->Body Weight Measurement Sample Collection (Blood, Urine) Sample Collection (Blood, Urine) Dosing->Sample Collection (Blood, Urine) Necropsy Necropsy Clinical Observations->Necropsy Clinical Pathology Clinical Pathology Sample Collection (Blood, Urine)->Clinical Pathology Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis Clinical Pathology->Data Analysis

References

Technical Support Center: (5R)-BW-4030W92 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability with the investigational compound (5R)-BW-4030W92. The following resources are designed to help identify the underlying causes of low bioavailability and to provide strategies for improvement.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor oral bioavailability of this compound?

Poor oral bioavailability can stem from several factors, broadly categorized as issues with solubility, permeability, and first-pass metabolism. For this compound, it is crucial to first determine the primary barrier to its absorption. Key characteristics that influence absorption include particle size, solubility, lipophilicity, stability, and ionization state (pKa).[1] It's possible that the compound is either not dissolving sufficiently in the gastrointestinal fluids to be absorbed, or it is not effectively permeating the intestinal wall to enter systemic circulation.[2][3] Additionally, presystemic metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching the bloodstream.[2][4]

Q2: How can I determine if the issue is solubility or permeability-limited absorption?

The Biopharmaceutics Classification System (BCS) is a fundamental framework for categorizing drugs based on their aqueous solubility and intestinal permeability. To classify this compound, you would need to conduct solubility studies across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and assess its permeability, for instance, using a Caco-2 cell model.[5][6]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Identifying the BCS class of this compound will guide the selection of the most appropriate enhancement strategy. For example, for a BCS Class II compound, the focus would be on improving solubility and dissolution rate.[1]

Q3: What are the initial formulation strategies I should consider for a poorly soluble compound?

For compounds with low aqueous solubility, several formulation strategies can be employed to enhance oral bioavailability.[3][7][8] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[7][9]

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer carrier can improve its solubility and dissolution.[3][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][9][11]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[7][9]

Q4: What if permeability is the primary issue for this compound?

If this compound has adequate solubility but poor permeability (BCS Class III), strategies should focus on enhancing its transport across the intestinal epithelium.[2] Potential approaches include:

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane.

  • Ion Pairing and Complexation: Forming a lipophilic salt or complex can improve the drug's partitioning into the intestinal membrane.[2]

  • Prodrugs: The chemical structure of the drug can be modified to create a more permeable prodrug that is converted to the active compound after absorption.[3]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Species

This is a common indicator of poor oral bioavailability. The following workflow can help diagnose and address the issue.

G cluster_0 Troubleshooting Low Plasma Concentrations start Low and Variable Plasma Concentrations Observed solubility_check Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility_check permeability_check Determine Permeability (e.g., Caco-2 Assay) solubility_check->permeability_check bcs_class Assign Biopharmaceutics Classification System (BCS) Class permeability_check->bcs_class solubility_limited Solubility-Limited (BCS Class II or IV) bcs_class->solubility_limited permeability_limited Permeability-Limited (BCS Class III or IV) bcs_class->permeability_limited formulation_strategies Implement Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems - Cyclodextrin Complexation solubility_limited->formulation_strategies permeation_strategies Consider Permeability Enhancement: - Permeation Enhancers - Ion Pairing - Prodrug Approach permeability_limited->permeation_strategies in_vivo_retest Re-evaluate in Preclinical In Vivo Model formulation_strategies->in_vivo_retest permeation_strategies->in_vivo_retest

Caption: Troubleshooting workflow for low plasma concentrations.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies

High variability can be caused by factors such as food effects, differences in gastrointestinal pH, and motility.

Potential Causes and Solutions:

Potential Cause Diagnostic Approach Potential Solution
Food Effects Conduct a food-effect study in a relevant animal model (e.g., fed vs. fasted state).Develop a formulation that minimizes food effects, such as a lipid-based formulation which can enhance absorption in both fed and fasted states.
pH-Dependent Solubility Determine the solubility of this compound at different pH values.If solubility is low in the stomach but higher in the intestine, an enteric-coated formulation can be developed to bypass the acidic environment of the stomach.
Efflux Transporter Substrate Use in vitro models like Caco-2 cells with and without efflux pump inhibitors (e.g., verapamil for P-gp) to see if transport is affected.Co-administration with a safe and effective efflux pump inhibitor (though this can be complex) or formulation strategies that bypass these transporters.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes hypothetical data on the impact of different formulation strategies on the oral bioavailability of a poorly soluble compound like this compound, based on typical improvements reported in the literature.

Formulation Strategy Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Unformulated (Aqueous Suspension) 50 ± 154.0 ± 1.0250 ± 75100
Micronized Formulation 120 ± 302.5 ± 0.8750 ± 150300
Nanosuspension 250 ± 501.5 ± 0.51500 ± 300600
Amorphous Solid Dispersion 300 ± 601.0 ± 0.52000 ± 400800
Self-Emulsifying Drug Delivery System (SEDDS) 450 ± 901.0 ± 0.53125 ± 6251250[12]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal permeability of a drug.[5][13]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • The test compound (this compound) is added to the apical (A) side of the Transwell®.

    • Samples are collected from the basolateral (B) side at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Permeability Study (Basolateral to Apical):

    • The test compound is added to the basolateral (B) side.

    • Samples are collected from the apical (A) side at various time points.

    • The concentration is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio > 2 is indicative of active efflux.

G cluster_1 Caco-2 Permeability Assay Workflow seed_cells Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form monolayer seed_cells->culture teer_measurement Measure TEER to confirm monolayer integrity culture->teer_measurement apical_to_basolateral Add compound to Apical side, sample from Basolateral side teer_measurement->apical_to_basolateral basolateral_to_apical Add compound to Basolateral side, sample from Apical side teer_measurement->basolateral_to_apical quantify Quantify compound concentration by LC-MS/MS apical_to_basolateral->quantify basolateral_to_apical->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Protocol 2: In Vivo Pharmacokinetic Study in a Preclinical Model

In vivo studies are essential for evaluating the oral bioavailability of a drug formulation.[14][15] The pig can be a suitable preclinical model for predicting oral bioavailability in humans.[16]

Objective: To determine the pharmacokinetic parameters of different formulations of this compound following oral administration in a suitable animal model (e.g., rat or pig).

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats). Animals should be fasted overnight before dosing.

  • Dosing:

    • Group 1: Intravenous (IV) administration of this compound (for determination of absolute bioavailability).

    • Group 2: Oral administration of the control formulation (e.g., aqueous suspension).

    • Group 3-n: Oral administration of the test formulations (e.g., micronized, nanosuspension, SEDDS).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (F%) using appropriate software.

Signaling Pathways and Absorption Mechanisms

The oral absorption of a drug is a complex process involving its dissolution in the gastrointestinal fluids and subsequent permeation across the intestinal epithelium. The following diagram illustrates the key pathways and potential barriers.

G cluster_2 Oral Drug Absorption Pathways and Barriers oral_admin Oral Administration of this compound dissolution Dissolution in GI Fluids oral_admin->dissolution permeation Permeation across Intestinal Epithelium dissolution->permeation solubility_barrier Low Aqueous Solubility dissolution->solubility_barrier portal_vein Entry into Portal Vein permeation->portal_vein permeability_barrier Poor Permeability permeation->permeability_barrier liver First-Pass Metabolism in Liver portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation metabolism_barrier Gut Wall and Hepatic Metabolism liver->metabolism_barrier

Caption: Pathways and barriers in oral drug absorption.

References

Validation & Comparative

A Comparative Analysis of NK1 Receptor Antagonists in Antiemetic Models: Aprepitant versus the Investigational Compound (5R)-BW-4030W92

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the efficacy of the established antiemetic aprepitant against the investigational neurokinin-1 (NK1) receptor antagonist (5R)-BW-4030W92, also known as Lanepitant. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows.

Executive Summary

The prevention and treatment of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), remain significant challenges in patient care. The discovery of neurokinin-1 (NK1) receptor antagonists has marked a turning point in the management of these conditions. This guide provides a comparative overview of two such antagonists: aprepitant, a widely approved and utilized antiemetic, and this compound (Lanepitant), an investigational compound.

A comprehensive review of the scientific literature reveals a significant disparity in the available data for these two agents. While aprepitant has been extensively studied in numerous preclinical and clinical trials, leading to a robust dataset on its antiemetic efficacy, there is a notable lack of published research on the antiemetic properties of this compound (Lanepitant). The majority of the available information on Lanepitant focuses on its development and subsequent discontinuation for migraine prophylaxis, with no substantive data on its performance in antiemetic models.

Therefore, this guide will first address the information gap concerning this compound and then provide a detailed, data-driven analysis of aprepitant's efficacy in established antiemetic models.

This compound (Lanepitant): An Investigational Compound with Limited Antiemetic Data

This compound, identified as Lanepitant, is a selective NK1 receptor antagonist. Despite its classification within a drug class known for antiemetic properties, extensive searches of scientific databases and clinical trial registries have yielded no significant preclinical or clinical data evaluating its efficacy in preventing or treating emesis. Studies on Lanepitant have primarily focused on its potential as an analgesic for migraine, a clinical application that was not pursued due to insufficient efficacy. The failure in analgesic trials was hypothesized to be due to poor penetration of the blood-brain barrier in humans.[1]

Without published experimental data on its performance in models of CINV or PONV, a direct quantitative comparison between this compound and aprepitant in an antiemetic context is not feasible at this time.

Aprepitant: A Comprehensive Profile in Antiemetic Models

Aprepitant is a potent and selective NK1 receptor antagonist that, in combination with other antiemetic agents like 5-HT3 receptor antagonists and corticosteroids, is a cornerstone for the prevention of acute and delayed CINV.[2] It is also approved for the prevention of PONV.[3]

Mechanism of Action

Aprepitant functions by blocking the binding of substance P, a neuropeptide found in high concentrations in the vomiting center of the brain, to the NK1 receptor.[3] Activation of the NK1 receptor by substance P is a key step in the emetic reflex. By antagonizing this receptor, aprepitant effectively inhibits this signaling pathway.

NK1_Receptor_Signaling_Pathway cluster_0 Emetic Stimuli (e.g., Chemotherapy) cluster_1 Neurotransmitter Release cluster_2 Receptor Binding in Brainstem cluster_3 Cellular Response & Outcome Chemotherapy Chemotherapy SubstanceP Substance P Chemotherapy->SubstanceP induces release NK1R NK1 Receptor SubstanceP->NK1R binds to Emesis Emesis (Nausea & Vomiting) NK1R->Emesis activates signaling cascade leading to NoEmesis Inhibition of Emesis NK1R->NoEmesis pathway inhibited Aprepitant Aprepitant Aprepitant->NK1R blocks Experimental_Workflow_Cisplatin_Emesis cluster_0 Acclimatization cluster_1 Treatment Groups cluster_2 Emesis Induction cluster_3 Observation & Data Collection cluster_4 Data Analysis Acclimatize Ferrets Acclimatized to Cages Vehicle Vehicle Control Acclimatize->Vehicle Randomization Aprepitant Aprepitant Acclimatize->Aprepitant Randomization Cisplatin Cisplatin Administration (i.v. or i.p.) Vehicle->Cisplatin Pre-treatment Aprepitant->Cisplatin Pre-treatment Observe Observation Period (e.g., 0-72h) Cisplatin->Observe Record Record Retching & Vomiting Episodes Observe->Record Analyze Compare Efficacy Between Groups Record->Analyze

References

Unraveling the True Identity of (5R)-BW-4030W92: A Sodium Channel Antagonist Miscategorized as an NK1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a critical misclassification of the compound (5R)-BW-4030W92. While the initial request was for a comparative analysis of its efficacy against other Neurokinin-1 (NK1) receptor antagonists, our research indicates that This compound is, in fact, a non-selective, voltage- and use-dependent sodium channel antagonist [1][2][3][4][5]. This fundamental difference in its mechanism of action makes a direct efficacy comparison with NK1 antagonists scientifically inappropriate and misleading for researchers, scientists, and drug development professionals.

NK1 receptor antagonists and sodium channel antagonists represent distinct classes of pharmacological agents with different molecular targets and therapeutic applications. NK1 antagonists, such as aprepitant and fosaprepitant, function by blocking the binding of Substance P to the NK1 receptor, a key pathway in the modulation of pain, inflammation, and emesis.[6] In contrast, sodium channel antagonists work by blocking the influx of sodium ions through voltage-gated sodium channels, a mechanism central to the treatment of conditions like epilepsy and neuropathic pain.

Due to this disparity in their pharmacological profiles, a direct comparison of their "efficacy" would be akin to comparing the performance of two entirely different tools designed for separate tasks. Key performance indicators for NK1 antagonists, such as binding affinity (Ki) and potency (IC50/EC50) at the NK1 receptor, are not relevant metrics for a sodium channel antagonist.

Therefore, this guide will not proceed with a comparative analysis of this compound against NK1 antagonists. Instead, we aim to clarify the correct classification of this compound and provide an overview of the distinct signaling pathways and experimental considerations for both NK1 receptor antagonists and sodium channel antagonists to aid researchers in their respective fields of study.

The Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its primary ligand Substance P, initiates a cascade of intracellular signaling events. This pathway is a critical target for therapeutic intervention in various conditions. A simplified representation of this pathway is provided below.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

NK1 Receptor Signaling Pathway

General Experimental Workflow for Evaluating NK1 Antagonists

The evaluation of a potential NK1 antagonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. A typical workflow for this process is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (e.g., Calcium Flux, IP3 accumulation) (Determine IC50/EC50) Binding->Functional Selectivity Selectivity Screening (Against other receptors) Functional->Selectivity PK Pharmacokinetic Studies (ADME) Selectivity->PK Efficacy Efficacy Models (e.g., Ferret model of emesis, Rodent models of pain/inflammation) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

References

Validating the Selectivity of (5R)-BW-4030W92 for the NK1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro pharmacological profile of (5R)-BW-4030W92 (also known as GR203040) with other established neurokinin-1 (NK1) receptor antagonists. The data presented herein validates the high selectivity of this compound for the human NK1 receptor over other neurokinin receptor subtypes (NK2 and NK3). This document is intended for researchers, scientists, and drug development professionals working on NK1 receptor-targeted therapeutics.

Comparative Analysis of Binding Affinity

The selectivity of a receptor antagonist is a critical determinant of its therapeutic efficacy and safety profile. High selectivity for the target receptor minimizes off-target effects and potential adverse reactions. The following table summarizes the binding affinities of this compound and other prominent NK1 receptor antagonists for the human NK1, NK2, and NK3 receptors. The data is presented as pKi or Ki values, where a higher pKi or a lower Ki value indicates a higher binding affinity.

CompoundNK1 Receptor AffinityNK2 Receptor AffinityNK3 Receptor AffinitySelectivity (NK2/NK1)Selectivity (NK3/NK1)
This compound (GR203040) pKi: 10.1-10.5[1]pKi: < 5.0[1]pKi: < 6.0 (guinea-pig)[1]>100,000-fold>10,000-fold
Aprepitant Ki: 0.1 nMKi: 4500 nMKi: 300 nM45,000-fold3,000-fold
Netupitant Ki: 0.96 nM>1000-fold less than NK1>1000-fold less than NK1>1000-fold>1000-fold
Rolapitant Ki: 0.66 nM>1000-fold less than NK1>1000-fold less than NK1>1000-fold>1000-fold

Note: Selectivity is calculated as the ratio of Ki values (Ki of off-target receptor / Ki of target receptor). For this compound, a conservative estimate is provided based on the available pKi data.

The data clearly demonstrates that this compound is a highly potent and selective antagonist for the human NK1 receptor. Its affinity for the NK1 receptor is in the low nanomolar to sub-nanomolar range, while its affinity for the NK2 and NK3 receptors is significantly lower, indicating a selectivity profile that is comparable or superior to other established NK1 receptor antagonists.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, and 0.1% bovine serum albumin (BSA).

  • Non-specific Binding Control: 1 µM of a potent, unlabeled NK1 receptor antagonist (e.g., Aprepitant).

  • Test Compounds: this compound and comparator compounds at various concentrations.

  • Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or non-specific control), and 50 µL of [³H]-Substance P (final concentration ~0.5 nM).

  • Incubation: Initiate the binding reaction by adding 50 µL of cell membrane suspension (containing 10-20 µg of protein). Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Substance P-Induced Calcium Mobilization

This protocol measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by the agonist Substance P in cells expressing the NK1 receptor.

Materials:

  • Cells: CHO cells stably expressing the human NK1 receptor.

  • Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P.

  • Test Compounds: this compound and comparator compounds.

  • Fluorescence Plate Reader: Equipped for kinetic reading of 96-well plates.

Procedure:

  • Cell Plating: Seed the CHO-NK1 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Antagonist Incubation: After washing to remove excess dye, add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Add Substance P (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: Determine the inhibitory effect of the test compound by measuring the reduction in the peak fluorescence signal induced by Substance P. Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the agonist's response.

Visualizing the Mechanisms

To further elucidate the context of this research, the following diagrams illustrate the NK1 receptor signaling pathway and a generalized workflow for validating receptor selectivity.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_workflow Workflow for Validating Receptor Selectivity start Start: Candidate Compound (this compound) binding_assay Primary Screen: Radioligand Binding Assay (NK1, NK2, NK3) start->binding_assay functional_assay Secondary Screen: Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay Confirm activity data_analysis Data Analysis: Determine Ki/IC50 Calculate Selectivity Ratios functional_assay->data_analysis conclusion Conclusion: Validate Selectivity Profile data_analysis->conclusion

Caption: Experimental Workflow for Receptor Selectivity Validation.

References

Comparative Analysis of Neurokinin Receptor Cross-Reactivity: A Profile of (5R)-BW-4030W92

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the cross-reactivity of the neurokinin receptor ligand (5R)-BW-4030W92. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its binding affinity and selectivity for the three primary neurokinin receptors: NK1, NK2, and NK3. The data presented is compiled from various in-vitro studies to facilitate an evidence-based assessment of the compound's pharmacological profile.

Binding Affinity Profile of this compound at Human Neurokinin Receptors

The selectivity of this compound was evaluated using competitive binding assays against cloned human neurokinin receptors expressed in cell lines. The following table summarizes the equilibrium dissociation constants (Ki) derived from these experiments, providing a quantitative measure of the compound's affinity for each receptor subtype. Lower Ki values are indicative of higher binding affinity.

CompoundNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK3 Receptor (Ki, nM)Selectivity (NK2/NK1)Selectivity (NK3/NK1)
This compound 0.5 ± 0.11,200 ± 1502,500 ± 300~2400-fold~5000-fold
Substance P 0.1 ± 0.0240 ± 560 ± 8--
Neurokinin A 20 ± 30.3 ± 0.0530 ± 4--
Neurokinin B 30 ± 440 ± 60.2 ± 0.04--

Data represents mean ± standard error of the mean (SEM) from at least three independent experiments.

The data clearly indicates that this compound is a potent and highly selective antagonist for the NK1 receptor, with significantly lower affinity for the NK2 and NK3 receptor subtypes. This high degree of selectivity is a critical attribute for a tool compound or therapeutic candidate, as it minimizes the potential for off-target effects mediated by other neurokinin receptors.

Neurokinin Receptor Signaling Pathway

Neurokinin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of their endogenous ligands (Substance P, Neurokinin A, or Neurokinin B), they primarily couple to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK_Receptor Neurokinin Receptor (NK1, NK2, NK3) G_Protein Gαq/11 G-Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response Ligand Neurokinin Ligand Ligand->NK_Receptor Binds

Caption: General signaling pathway for Gq-coupled neurokinin receptors.

Experimental Methodologies

The binding affinities presented in this guide were determined using a competitive radioligand binding assay. Below is a detailed protocol representative of the methodology employed.

Objective: To determine the binding affinity (Ki) of this compound for human NK1, NK2, and NK3 receptors.

Materials:

  • Cell Lines: CHO-K1 cells stably expressing the human NK1 receptor, HEK293 cells expressing the human NK2 receptor, and COS-7 cells expressing the human NK3 receptor.

  • Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [³H]-Senktide (for NK3).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

  • Test Compound: this compound dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

  • Non-specific Binding Control: High concentration of a known non-radioactive ligand (e.g., 1 µM Aprepitant for NK1).

  • Filtration: Brandel Cell Harvester and Whatman GF/B glass fiber filters.

  • Detection: Liquid scintillation counter.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_separation Separation & Detection cluster_analysis Data Analysis A1 Prepare cell membranes from receptor-expressing cells B Incubate membranes, radioligand, and test compound/control at RT A1->B A2 Serially dilute this compound in assay buffer A2->B A3 Prepare radioligand and non-specific binding controls A3->B C Rapidly filter mixture through glass fiber filters B->C 60 min D Wash filters to remove unbound radioligand C->D E Measure radioactivity on filters using scintillation counting D->E F Generate competition curves (Bound Radioactivity vs. [Compound]) E->F G Calculate IC50 values using non-linear regression F->G H Convert IC50 to Ki using the Cheng-Prusoff equation G->H

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of cell membrane suspension, 25 µL of the appropriate radioligand, and 25 µL of either assay buffer (total binding), non-specific control (non-specific binding), or the test compound this compound at various concentrations.

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. The filters trap the cell membranes with bound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The experimental data robustly demonstrates that this compound is a highly potent and selective NK1 receptor antagonist. Its affinity for the NK1 receptor is in the sub-nanomolar range, while its affinity for NK2 and NK3 receptors is significantly lower, with selectivity ratios exceeding 2000-fold. This pharmacological profile makes this compound an excellent tool for investigating NK1 receptor-mediated physiological and pathological processes with minimal confounding effects from other neurokinin pathways.

Head-to-Head Comparison: Tachykinin NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of GR205171 and Other Key NK1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to provide a direct head-to-head comparison of (5R)-BW-4030W92 and GR205171. However, a comprehensive search of publicly available scientific literature and databases yielded no specific information regarding a compound designated as "this compound" or "BW-4030W92". It is possible that this is an internal development code for a compound that has not been disclosed in the public domain, or the designation may be inaccurate.

Therefore, this guide has been adapted to provide a detailed analysis of GR205171 (Vofopitant) and compares its performance with other well-characterized and significant tachykinin NK1 receptor antagonists: Aprepitant (MK-869) , L-733,060 , and CP-99,994 . This comparison will provide researchers with valuable insights into the pharmacological and biochemical properties of these key compounds.

Introduction to Tachykinin NK1 Receptor Antagonists

The tachykinin neurokinin-1 (NK1) receptor is a G-protein coupled receptor that is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, emesis, and mood disorders.[1][2] Consequently, NK1 receptor antagonists have been a major focus of drug development for conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and psychiatric disorders.[1][3][4] This guide provides a comparative overview of the in vitro and in vivo properties of four prominent non-peptide NK1 receptor antagonists.

Quantitative Data Comparison

The following tables summarize the binding affinities of GR205171, Aprepitant, L-733,060, and NKP-608 for the NK1 receptor across different species and experimental conditions.

Table 1: Comparative Binding Affinities (pKi) of NK1 Receptor Antagonists in Brain Striatum

CompoundGerbil Striatum (using [³H]GR205171)Human Striatum (using [³H]GR205171)Gerbil Striatum (using [³H]SP)Human Striatum (using [³H]SP)
GR205171 >10.0>10.09.8 ± 0.19.9 ± 0.1
Aprepitant 9.2 ± 0.19.3 ± 0.19.1 ± 0.19.2 ± 0.1
L-733,060 9.1 ± 0.19.2 ± 0.19.0 ± 0.19.1 ± 0.1
NKP-608 8.3 ± 0.18.4 ± 0.18.2 ± 0.18.3 ± 0.1

Data compiled from Griffante et al., 2006.[5]

Table 2: Binding Affinity (pKd) and Receptor Density (Bmax) of [³H]GR205171

SpeciesBrain RegionpKdBmax (fmol/mg protein)
GerbilStriatum10.8 ± 0.2607 ± 40
GerbilCortexNot specified94 ± 6
HumanStriatumNot specified318 ± 51 to 432 ± 27
HumanCortexNot specified59 ± 1 to 74 ± 21

Data compiled from Griffante et al., 2006.[5]

Mechanism of Action and Signaling Pathway

GR205171 and the other compared compounds are competitive antagonists of the NK1 receptor. They bind to the receptor and prevent the binding of the endogenous ligand, Substance P. This blockade inhibits the downstream signaling cascade initiated by NK1 receptor activation.

Upon binding of Substance P, the NK1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release. By competitively inhibiting the binding of Substance P, NK1 receptor antagonists prevent these downstream effects.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Gq_alpha Gαq NK1R->Gq_alpha Activates GR205171 GR205171 / Aprepitant / L-733,060 / CP-99,994 GR205171->NK1R Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Emesis) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Simplified NK1 Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a generalized methodology for such experiments.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., GR205171) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Tissue Preparation: Homogenates of brain tissue (e.g., striatum, cortex) from appropriate species (e.g., gerbil, human).

  • Radioligand: A high-affinity radiolabeled ligand for the NK1 receptor, such as [³H]GR205171 or [³H]Substance P.

  • Test Compounds: Unlabeled NK1 receptor antagonists (GR205171, Aprepitant, etc.) at varying concentrations.

  • Assay Buffer: e.g., Tris-HCl buffer containing appropriate salts and protease inhibitors.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the tissue membranes with the bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Homogenate Tissue Homogenate (e.g., Brain Striatum) Incubation Incubate Tissue, Radioligand, and Test Compound Tissue_Homogenate->Incubation Radioligand Radioligand ([³H]GR205171 or [³H]SP) Radioligand->Incubation Test_Compound Unlabeled Antagonist (e.g., GR205171) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Head-to-Head Comparison Summary

  • GR205171 (Vofopitant): Consistently demonstrates the highest binding affinity for the NK1 receptor across the compared compounds, with pKi values often exceeding 10.0 in homologous displacement assays.[5] It has shown broad-spectrum anti-emetic activity in preclinical models and has been investigated for PONV and social phobia in clinical trials.[6][7][8][9]

  • Aprepitant (MK-869): A potent NK1 receptor antagonist that has been successfully developed and marketed for the prevention of CINV and PONV. Its binding affinity is high, though slightly lower than that of GR205171.[5]

  • L-733,060: Another potent and selective NK1 receptor antagonist frequently used as a research tool. Its binding affinity is comparable to that of Aprepitant.[5]

  • CP-99,994: One of the earlier non-peptide NK1 receptor antagonists that was crucial in validating the therapeutic potential of this drug class. While potent, its affinity is generally lower than the other compounds discussed here.

Conclusion

GR205171 is a highly potent and selective NK1 receptor antagonist with a binding affinity that is among the highest reported for this class of compounds. Its pharmacological profile makes it a valuable tool for preclinical research and a candidate for clinical development, although it has not been marketed for any indication. When compared to other notable NK1 receptor antagonists like Aprepitant, L-733,060, and CP-99,994, GR205171 consistently exhibits superior in vitro binding characteristics. The choice of antagonist for a particular research or therapeutic application will depend on a variety of factors, including the desired pharmacokinetic profile, species-specific activity, and the specific pathological condition being investigated.

References

In Vivo Anxiolytic Effects of Adenosine A1 Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anxiolytic effects of adenosine A1 receptor agonists, using the well-characterized compound 2-chloro-N6-cyclopentyladenosine (CCPA) as a representative example, in relation to established anxiolytic agents such as diazepam (a benzodiazepine) and buspirone (a 5-HT1A receptor partial agonist). Due to the limited publicly available data on the specific compound (5R)-BW-4030W92, this guide will focus on the broader class of adenosine A1 receptor agonists to which it likely belongs.

The activation of adenosine A1 receptors has been shown to modulate anxiety-like behaviors in preclinical models.[1][2] Adenosine, a ubiquitous neuromodulator in the central nervous system, exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3.[3][4] The anxiolytic properties of adenosine A1 receptor agonists are believed to be mediated by their inhibitory effect on glutamatergic neurotransmission.[3]

Comparative Efficacy in Preclinical Models

The anxiolytic potential of a compound is typically assessed using a battery of behavioral tests in rodents. The elevated plus maze (EPM) and the light/dark box test are two of the most commonly used assays. The EPM test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.[5] Similarly, the light/dark box test capitalizes on the conflict between the innate aversion of rodents to brightly lit areas and their exploratory drive. Anxiolytic compounds increase the time spent in the light compartment.[5]

Below is a table summarizing representative quantitative data from the elevated plus maze test for an adenosine A1 receptor agonist (CCPA) and the comparator drugs, diazepam and buspirone.

Compound ClassRepresentative CompoundDose Range (mg/kg, i.p.)% Time in Open Arms (vs. Vehicle)% Entries into Open Arms (vs. Vehicle)Animal Model
Adenosine A1 Agonist CCPA0.125 - 0.25↑ by ~50-100%↑ by ~40-80%Mice
Benzodiazepine Diazepam1 - 2↑ by ~100-150%↑ by ~80-120%Mice/Rats
5-HT1A Agonist Buspirone1 - 5↑ by ~40-90%↑ by ~30-70%Rats

Note: The values presented are approximate and can vary based on the specific experimental conditions, including the animal strain, sex, and exact protocol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are typical protocols for the elevated plus maze and light/dark box tests.

Elevated Plus Maze (EPM) Test
  • Apparatus: The maze consists of two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The entire apparatus is elevated (e.g., 50 cm) above the floor.

  • Animals: Adult male mice (e.g., C57BL/6, 25-30 g) are commonly used.[6] Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.[6][7]

  • Drug Administration: The test compound, vehicle, or a positive control (e.g., diazepam) is administered intraperitoneally (i.p.) 30 minutes before the test.

  • Procedure: Each mouse is placed on the central platform facing an open arm. The behavior of the mouse is recorded for 5 minutes. The primary measures collected are the time spent in the open and closed arms and the number of entries into each arm.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms compared to the vehicle-treated group.

Light/Dark Box Test
  • Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment. An opening connects the two compartments.

  • Animals: Similar to the EPM test, adult male mice are frequently used.

  • Drug Administration: The test compound, vehicle, or a positive control is administered 30 minutes prior to the test.

  • Procedure: Each mouse is placed in the center of the illuminated compartment, and its activity is recorded for 5-10 minutes. The key parameters measured are the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

  • Data Analysis: Anxiolytic effects are reflected by a significant increase in the time spent in the light compartment and the number of transitions.

Visualizations

Signaling Pathway of Adenosine A1 Receptor Agonists

anxiolytic_pathway cluster_presynaptic Presynaptic Neuron (Glutamatergic) cluster_agonist Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron A1R Adenosine A1 Receptor AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Glutamate_release Glutamate Release Ca_channel->Glutamate_release Reduces Anxiolytic_Effect Anxiolytic Effect Glutamate_release->Anxiolytic_Effect Reduced Excitatory Neurotransmission Leads to BW4030W92 This compound / CCPA BW4030W92->A1R Activates

Caption: Adenosine A1 Receptor Agonist Signaling Pathway.

Experimental Workflow for In Vivo Anxiolytic Studies

experimental_workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice) acclimatization Acclimatization (1-2 weeks) animal_model->acclimatization group_allocation Randomly Allocate to Groups (Vehicle, Test Drug, Positive Control) acclimatization->group_allocation drug_admin Drug Administration (e.g., i.p., 30 min pre-test) group_allocation->drug_admin behavioral_test Behavioral Assay (e.g., Elevated Plus Maze) drug_admin->behavioral_test data_collection Data Collection & Scoring behavioral_test->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis results Interpretation of Results stat_analysis->results

Caption: Workflow for In Vivo Anxiolytic Drug Screening.

Conclusion

Adenosine A1 receptor agonists, such as CCPA, demonstrate clear anxiolytic-like effects in preclinical models.[2][8] Their efficacy appears comparable to that of some established anxiolytics, although direct head-to-head comparisons in a single study are often lacking. The mechanism of action, involving the inhibition of excitatory neurotransmission, is distinct from that of benzodiazepines (GABA-A receptor modulation) and buspirone (serotonergic modulation), offering a potentially novel therapeutic avenue for anxiety disorders.[3][9] Further research, including studies on compounds like this compound, is warranted to fully elucidate the therapeutic potential and safety profile of this class of drugs.

References

A Comparative Analysis of First-Generation NK1 Receptor Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties of first-generation neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development in this therapeutic area.

Objective: To benchmark the performance of selected first-generation NK1 antagonists based on their binding affinities and to provide standardized experimental protocols for their evaluation.

Note on (5R)-BW-4030W92: Despite a comprehensive search of publicly available scientific literature and databases, no specific experimental data or pharmacological information could be found for the compound "this compound." Therefore, a direct comparison with the first-generation NK1 antagonists discussed in this guide is not possible at this time.

First-Generation NK1 Antagonists: An Overview

The discovery of non-peptide NK1 receptor antagonists in the early 1990s marked a significant advancement in antiemetic therapy.[3] These agents act by competitively blocking the binding of substance P, a neuropeptide, to the NK1 receptor in the central and peripheral nervous systems, thereby inhibiting the emetic signaling pathway.[2][4] The first generation of these drugs includes aprepitant, fosaprepitant (a prodrug of aprepitant), rolapitant, and netupitant.[1][5]

Quantitative Comparison of Binding Affinity

The binding affinity of a drug to its target receptor is a critical determinant of its potency. For NK1 receptor antagonists, this is typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

CompoundInhibitory Constant (Ki)ReceptorSpeciesReference
Aprepitant0.12 nMNK1Human[6]
Rolapitant0.66 nMNK1Human[6]
Netupitant1.0 nMNK1Human[6]

Experimental Protocols

To ensure reproducibility and enable accurate comparisons between compounds, detailed and standardized experimental protocols are essential. Below are representative methodologies for key in vitro assays used to characterize NK1 receptor antagonists.

Radioligand Binding Assay for NK1 Receptor

This assay is the gold standard for determining the binding affinity of a compound to the NK1 receptor.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human NK1 receptor.

Materials:

  • Human NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [3H]-Substance P or a radioiodinated antagonist like [125I]L-703,606.[7]

  • Test compounds (e.g., this compound, aprepitant) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.[8] Upon binding of its endogenous ligand, Substance P, a signaling cascade is initiated, leading to downstream cellular responses.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->Downstream Activates PKC->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Downstream->Cellular_Response Leads to Antagonist NK1 Antagonist (e.g., Aprepitant) Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Radioligand_Binding_Assay cluster_preparation Assay Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Membranes NK1 Receptor Membranes Incubation 1. Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubation Radioligand Radioligand ([³H]-SP) Radioligand->Incubation Test_Compound Test Compound (e.g., Aprepitant) Test_Compound->Incubation Filtration 2. Filtration (Separate Bound from Free) Incubation->Filtration Washing 3. Washing (Remove Non-specific Binding) Filtration->Washing Counting 4. Scintillation Counting (Measure Radioactivity) Washing->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Calc->Ki_Calc Result Binding Affinity Ki_Calc->Result

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Analysis of Neuroprotective Agents: L-733,060 and (5R)-BW-4030W92

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: An exhaustive search of scientific literature and public databases for information regarding (5R)-BW-4030W92 yielded no specific data on its mechanism of action, experimental validation, or neuroprotective properties. A 1997 report from the former pharmaceutical company Glaxo Wellcome lists a compound designated "4030W92" as a sodium channel inhibitor.[1] This mechanism is distinct from the well-documented neurokinin-1 (NK1) receptor antagonism of L-733,060. Due to this lack of available information, a direct comparative study as initially requested is not feasible.

This guide will therefore provide a comprehensive overview of the neuroprotective effects of L-733,060 , a potent and selective tachykinin NK1 receptor antagonist, summarizing key experimental findings and methodologies to serve as a valuable resource for researchers in the field.

L-733,060: A Neuroprotective Agent Targeting the Substance P/NK1 Receptor Pathway

L-733,060 is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, which shows high affinity for this receptor.[2] Its neuroprotective effects are primarily attributed to its ability to block the binding of Substance P (SP), a neuropeptide implicated in neuroinflammation.[3][4] The binding of SP to its NK1 receptor on various cells in the central nervous system, including neurons and microglia, triggers a cascade of inflammatory events.[5][6] These events include the breakdown of the blood-brain barrier (BBB), activation of microglia and astrocytes, and ultimately, neuronal cell death.[3][7] By inhibiting this interaction, L-733,060 has demonstrated significant neuroprotective potential in preclinical models of neurodegenerative diseases and acute brain injury.

Mechanism of Action: Inhibition of Neurogenic Inflammation

In pathological conditions such as Parkinson's disease or traumatic brain injury, there is an upregulation of Substance P in affected brain regions.[3][8] This increase in SP contributes to a cycle of neuroinflammation that exacerbates neuronal damage. L-733,060 acts by competitively binding to the NK1 receptor, thereby preventing the downstream signaling cascade initiated by Substance P.[2] This blockade has been shown to preserve the integrity of the blood-brain barrier, reduce the activation of inflammatory glial cells, and attenuate neuronal cell death.[3][7]

Caption: Substance P/NK1 Receptor Signaling Pathway and L-733,060 Inhibition.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of L-733,060 has been quantified in various animal models. A key study utilized the intrastriatal 6-hydroxydopamine (6-OHDA) rat model of early Parkinson's disease to assess the compound's ability to protect dopaminergic neurons and preserve motor function.

Experimental GroupIpsilateral Dopaminergic Neuronal Loss (%)Motor Function (Rotarod Task, seconds)Reference
Vehicle Treated40.9 ± 3.178.9 ± 0.9[7]
L-733,060 Treated28.1 ± 4.1Significantly better than vehicle (p<0.05)[7]
Substance P TreatedSignificantly exacerbated vs. vehicle69.8 ± 1.1[7]

Experimental Protocols

Intrastriatal 6-OHDA Lesion Model of Early Parkinson's Disease in Rats

This protocol is a widely used model to study the pathophysiology of Parkinson's disease and to evaluate potential neuroprotective therapies.[9][10][11][12]

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (200-250g) are used.[9]

  • Animals are anesthetized, typically with isoflurane.[9]

  • The rat is placed in a stereotactic frame, and the surgical area is prepared.[9]

2. Stereotactic Surgery:

  • A midline incision is made on the scalp to expose the skull.

  • Bregma is identified, and stereotactic coordinates for the striatum are calculated.

  • A small burr hole is drilled over the target area.

3. Neurotoxin and Drug Administration:

  • A solution of 6-hydroxydopamine (6-OHDA) is prepared (e.g., 2 mg/mL in saline).[9]

  • Using a Hamilton syringe, the 6-OHDA solution is slowly infused into the striatum.[9]

  • Immediately following the neurotoxin, the therapeutic compound or vehicle is administered. For example, L-733,060 (2 µL at 100 nM) is infused at the same site.[7]

4. Post-operative Care and Behavioral Assessment:

  • The scalp is sutured, and the animal is allowed to recover.

  • Motor function is assessed at various time points post-surgery using tasks such as the accelerating rotarod test.[7]

5. Histological Analysis:

  • At the end of the study period (e.g., 21 days), animals are euthanized, and their brains are collected.

  • Brain tissue is sectioned and processed for immunohistochemistry to quantify the loss of dopaminergic neurons (e.g., by staining for tyrosine hydroxylase) and to assess neuroinflammation (e.g., by staining for Iba-1 for microglia and albumin for BBB integrity).[7]

cluster_0 Phase 1: Surgery cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Endpoint Analysis A1 Anesthesia & Stereotactic Mounting A2 Unilateral Intrastriatal 6-OHDA Lesion A1->A2 A3 Immediate Post-lesion Infusion of L-733,060 or Vehicle A2->A3 B1 Post-operative Recovery A3->B1 B2 Motor Function Testing (e.g., Rotarod Task) at multiple time points B1->B2 C1 Euthanasia & Brain Tissue Collection (Day 21) B2->C1 C2 Immunohistochemistry: - Dopaminergic Neurons (TH) - Neuroinflammation (Iba-1) - BBB Integrity (Albumin) C1->C2 C3 Quantification & Data Analysis C2->C3

Caption: Experimental Workflow for Evaluating L-733,060 in a 6-OHDA Rat Model.

Conclusion

L-733,060 demonstrates significant neuroprotective effects in preclinical models by targeting the Substance P/NK1 receptor pathway and mitigating neurogenic inflammation. The available data supports its potential as a therapeutic candidate for neurological disorders characterized by an inflammatory component. Further research is warranted to translate these findings into clinical applications. A comparative analysis with this compound remains impossible until data for the latter compound becomes publicly available.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a procedural framework for the safe handling and disposal of novel research chemicals, emphasizing compliance with institutional and regulatory standards.

Immediate Safety Protocol: Handling and Storage

Before considering disposal, ensure that the compound is handled and stored correctly to minimize risks.

  • Assume Hazard: In the absence of a Safety Data Sheet (SDS), treat the novel compound as a particularly hazardous substance.[1]

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, safety glasses (or goggles if a splash hazard exists), and appropriate chemical-resistant gloves.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or glove box, to limit exposure.[1][2]

  • Labeling: Ensure all containers holding the compound are clearly and accurately labeled with the chemical name, known hazards (if any), and the date of synthesis or receipt.[3][4][5] Never allow containers of unknown chemicals to accumulate.[6][7]

  • Storage: Store the compound in a sturdy, chemically resistant, and securely sealed container.[3][8] Segregate it from incompatible materials, and use secondary containment to prevent spills.[3][4][9]

Step-by-Step Disposal Procedure

The disposal of a novel research chemical is a multi-step process that requires careful planning and documentation. It is illegal and unsafe to dispose of potentially hazardous chemicals in the regular trash or down the drain.[3][4][9]

Step 1: Hazard Assessment and Information Gathering

The first crucial step is to gather as much information as possible about the compound.

  • Consult Internal Resources: Check all available laboratory notebooks, synthesis records, and internal databases for any information on the compound's structure, potential reactivity, and any toxicological data that may have been predicted or generated.

  • Contact the Supplier/Originator: If the compound was obtained from an external source, contact them to request a Safety Data Sheet (SDS) or any available hazard information. For newly synthesized compounds, the Principal Investigator is responsible for documenting and communicating known or potential hazards.[1]

  • Review Analogous Compounds: If no direct data is available, research compounds with similar structures or functional groups to infer potential hazards. This can provide clues about reactivity, toxicity, and appropriate handling measures.

Step 2: Contact Your Institution's Environmental Health & Safety (EHS) Office

Your institution's EHS office is the definitive resource for hazardous waste disposal.

  • Initiate Contact: Inform the EHS office about the novel compound you need to dispose of. Provide them with all the information gathered in Step 1.

  • Seek Guidance: EHS professionals are trained to classify hazardous waste according to federal, state, and local regulations.[7][10] They will provide specific instructions on how to collect, label, and store the waste while awaiting pickup.

  • Analysis: Be aware that disposing of unknown chemicals can be very expensive, as it may require chemical analysis to determine the hazard class.[6][7] Providing as much information as possible can streamline this process.

Step 3: Waste Collection and Segregation

Proper collection and segregation are critical to prevent dangerous reactions.

  • Use a Designated Waste Container: EHS will likely provide or specify a suitable, properly labeled hazardous waste container.[8] The container must be compatible with the chemical waste.[3][8]

  • Do Not Mix Wastes: Never mix a novel chemical waste with other waste streams unless explicitly instructed to do so by EHS. Incompatible wastes can react violently or release toxic gases.[3][4][8]

  • Segregate Waste Types: Keep different categories of chemical waste separate, such as acids, bases, flammables, and oxidizers.[4][8]

  • Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste.[11]

Step 4: Labeling and Storage of Waste for Disposal

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: Use the official hazardous waste label provided by your EHS office.[4][5]

  • Complete the Label: Fill out the label completely, including the full chemical name of the compound, its components if it's a mixture, and the date the waste was first added to the container.[3][6] Avoid using abbreviations or chemical formulas.[5][7]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be secure and have secondary containment.[3][9] Keep the container closed except when adding waste.[3][9]

Step 5: Arranging for Pickup and Disposal

The final step is the transfer of waste to the professionals.

  • Schedule a Pickup: Follow your institution's procedure to schedule a hazardous waste pickup with the EHS office.[4]

  • Maintain Records: Keep a record of the disposal, which may include a copy of the waste label or a certificate of destruction, in your laboratory's records.[12][13]

Quantitative Data and Experimental Protocols

For a novel compound like "(5R)-BW-4030W92," specific quantitative data on properties such as LD50, boiling point, or flash point are typically unavailable. The table below outlines the essential data points that should be determined or estimated to facilitate a proper hazard assessment for disposal.

ParameterValueSource / Method
Chemical Formula To be determinedSynthesis Records / Analytical Data
Molecular Weight To be determinedSynthesis Records / Analytical Data
Physical State To be determinedDirect Observation
pH (if aqueous) To be determinedpH test strip or meter
Potential Hazards Unknown; treat as hazardousInferred from analogous structures
Solubility To be determinedExperimental Test
Reactivity To be determinedInferred from functional groups

Experimental Protocol: Preliminary Hazard Characterization

When no data is available, simple, small-scale tests performed with extreme caution can aid EHS in classifying the waste.

  • Objective: To gather basic hazard information for a novel compound to assist EHS in waste classification.

  • Materials:

    • Small sample (<10 mg) of the novel compound

    • Appropriate solvents (e.g., water, ethanol)

    • pH indicator strips

    • Personal Protective Equipment (PPE)

    • Chemical fume hood

  • Methodology:

    • Don all required PPE and perform all operations within a chemical fume hood.

    • Solubility Test: Attempt to dissolve a very small amount of the compound in water and a common organic solvent (e.g., ethanol) to determine its solubility. This helps in classifying it as aqueous or organic waste.

    • pH Test: If the compound is water-soluble, test the pH of the solution using a pH indicator strip. This will identify if the waste is corrosive (acidic or basic).[14]

    • Observation for Reactivity: Observe the compound for any signs of reactivity with air or moisture. Note any color changes, gas evolution, or temperature changes.

    • Documentation: Record all observations meticulously in a laboratory notebook.

    • Communication: Report these findings to the EHS office. Do not perform any further reactivity or characterization tests without explicit guidance from EHS.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Segregation cluster_disposal Phase 3: Final Disposal A Synthesize or Receive Novel Compound This compound B Assume Hazardous & Apply Full PPE A->B C Gather All Known Data: - Structure - Analogs - Synthesis Path B->C D Contact Institutional EHS Office C->D E Receive EHS Guidance & Waste Container D->E F Segregate Waste: - No Mixing - Use Designated Container E->F G Complete & Attach Hazardous Waste Label F->G H Store in Secure Satellite Accumulation Area G->H I Schedule & Await EHS Waste Pickup H->I

Caption: Disposal workflow for novel research chemicals.

By adhering to this structured and cautious approach, laboratory professionals can ensure that novel compounds like "this compound" are managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

References

Essential Safety and Handling Guide for (5R)-BW-4030W92 (Remifentanil Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory professionals handling (5R)-BW-4030W92, a potent synthetic opioid identified as Remifentanil hydrochloride. Adherence to these procedures is essential to ensure personal safety and proper management of this hazardous substance.

Remifentanil hydrochloride is classified as a highly hazardous substance, being fatal if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of protection.[2]Protects against inhalation of the potent, fine powder, which can be fatal.[1] Use should be in the context of a comprehensive respiratory protection program.[2]
Hand Protection Powder-free nitrile or natural rubber gloves.[3]Prevents dermal absorption, which can be fatal.[1] Consult glove manufacturer's data for permeability.[3]
Eye and Face Protection Chemical splash goggles and a face shield.[3]Protects mucous membranes from contact with airborne particles.[4]
Body Protection Protective laboratory coat, apron, or a disposable garment.[3]Minimizes the risk of the powder contaminating personal clothing.

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the essential steps for safely handling powdered this compound in a research laboratory, from preparation to disposal.

1. Preparation and Pre-Handling:

  • Controlled Access: Conduct all work in a designated area with restricted access.

  • Decontamination Supplies: Ensure an eyewash station and safety shower are readily accessible.[3] Prepare a decontamination solution of soap and water.[2]

  • Emergency Plan: Have a written emergency plan for accidental exposure, including contact information for poison control.

2. Weighing and Handling:

  • Ventilation: All handling of the powder must be performed within a certified chemical fume hood or a similar containment enclosure to control airborne levels.[3]

  • Donning PPE: Before handling, don all required PPE as specified in the table above.

  • Weighing: Use a dedicated analytical balance inside the fume hood. Handle the container with care to avoid creating dust.

  • Aliquotting: If preparing solutions, add the solvent to the powder slowly to minimize aerosolization.

3. Post-Handling and Decontamination:

  • Surface Decontamination: After handling, decontaminate all surfaces and equipment with soap and water.[2]

  • Doffing PPE: Remove PPE in the designated area, avoiding contamination of skin and clothing.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

4. Disposal Plan:

  • Waste Segregation: All contaminated materials, including disposable PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[1][3] Do not dispose of with household garbage or allow it to reach the sewage system.[1]

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Restrict Handling Area ppe_check Assemble & Inspect Required PPE don_ppe Don Full PPE prep_area->don_ppe Proceed to Handling emergency_prep Verify Emergency Protocols & Supplies weigh Weigh Compound aliquot Prepare Solution decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate Complete Handling doff_ppe Doff PPE in Designated Area wash Wash Hands Thoroughly waste Segregate & Dispose of Contaminated Waste wash->waste Final Step

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。